N2-Acetyl Acyclovir Methyl Acetate molecular weight and chemical formula
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed overview of N2-Acetyl Acyclovir Methyl Acetate, a key intermediate and impurity in the synthesis of the antiviral drug Acyclo...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of N2-Acetyl Acyclovir Methyl Acetate, a key intermediate and impurity in the synthesis of the antiviral drug Acyclovir. As a Senior Application Scientist, this document aims to deliver field-proven insights and technical accuracy to support research and development in antiviral drug manufacturing and analysis.
Core Chemical Properties
N2-Acetyl Acyclovir Methyl Acetate is a derivative of Acyclovir, a widely used antiviral medication. Understanding its fundamental chemical properties is crucial for its synthesis, purification, and characterization.
N2-Acetyl Acyclovir Methyl Acetate is primarily encountered as an intermediate in certain synthetic routes to Acyclovir.[3] The synthesis of Acyclovir often involves the protection of the functional groups of guanine, followed by alkylation and subsequent deprotection.[5] The presence of both an N-acetyl group on the purine ring and a methyl acetate group on the acyclic side chain in N2-Acetyl Acyclovir Methyl Acetate suggests a synthesis pathway involving multiple protection and deprotection steps.
The challenge in Acyclovir synthesis is to achieve regioselective alkylation at the N9 position of the purine ring over the N7 position.[5] The formation of isomers is a common issue, and various strategies are employed to maximize the yield of the desired N9-substituted product.[6][7]
Conceptual Synthesis Workflow
The synthesis of N2-Acetyl Acyclovir Methyl Acetate would logically proceed through the acetylation of both the amino group of the guanine base and the hydroxyl group of the acyclic side chain of a precursor molecule. A plausible synthetic route could involve the following key transformations:
Caption: Conceptual workflow for the synthesis of N2-Acetyl Acyclovir Methyl Acetate.
Experimental Protocol: Hydrolysis of Diacetyl Acyclovir to Acyclovir
Objective: To hydrolyze the acetyl groups from 9-((2-acetoxyethoxy)methyl)-N2-acetylguanine to produce Acyclovir.
Materials:
9-((2-acetoxyethoxy)methyl)-N2-acetylguanine
5% aqueous sodium hydroxide (NaOH) solution
1N hydrochloric acid (HCl)
Stir plate and stir bar
Reaction flask
Filtration apparatus
Procedure:
To 5.0 g of 9-((2-acetoxyethoxy)methyl)-N2-acetylguanine in a suitable reaction flask, add 50 ml of a 5% aqueous sodium hydroxide solution.[8]
Stir the mixture at room temperature for 24 hours to allow for complete hydrolysis of the acetyl groups.[8]
After 24 hours, neutralize the reaction solution with 1N hydrochloric acid.
The precipitation of Acyclovir crystals will be observed upon neutralization.
Collect the precipitated crystals by filtration.[8]
Wash the crystals with a suitable solvent, such as water or acetone, to remove any remaining impurities.
Dry the purified Acyclovir product.
Structural Visualization
The chemical structure of N2-Acetyl Acyclovir Methyl Acetate is depicted below, highlighting the key functional groups.
Caption: Chemical structure of N2-Acetyl Acyclovir Methyl Acetate.
Analytical Characterization
As an impurity and intermediate, the robust analytical characterization of N2-Acetyl Acyclovir Methyl Acetate is critical for quality control in Acyclovir production. High-Performance Liquid Chromatography (HPLC) is a standard technique for separating and quantifying Acyclovir and its related substances.[4] Spectroscopic methods such as Proton Nuclear Magnetic Resonance (¹H-NMR) and Mass Spectrometry (MS) are essential for structural elucidation and confirmation.[4]
Conclusion
N2-Acetyl Acyclovir Methyl Acetate is a significant compound in the context of Acyclovir synthesis and quality control. A thorough understanding of its chemical properties, synthesis, and analytical behavior is indispensable for researchers and professionals in the pharmaceutical industry. The information provided in this guide serves as a foundational resource for further investigation and application in drug development and manufacturing.
The Strategic Role of N2-Acetyl Acyclovir Methyl Acetate in Antiviral Synthesis: A Technical Guide
Abstract This technical guide provides an in-depth exploration of N2-Acetyl Acyclovir Methyl Acetate, a pivotal intermediate in the synthesis of the potent antiviral agent, Acyclovir. Moving beyond a simple procedural ou...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides an in-depth exploration of N2-Acetyl Acyclovir Methyl Acetate, a pivotal intermediate in the synthesis of the potent antiviral agent, Acyclovir. Moving beyond a simple procedural outline, this document elucidates the chemical rationale and strategic advantages of employing this di-acetylated intermediate in modern synthetic routes. We will delve into the core principles of regioselectivity in purine chemistry, detail the synthesis and purification of N2-Acetyl Acyclovir Methyl Acetate, and provide a comprehensive overview of its analytical characterization. This guide is intended for researchers, chemists, and professionals in drug development who seek a deeper understanding of the nuanced chemistry underpinning the production of one of the most critical antiviral medications.
Introduction: The Challenge of Regioselectivity in Acyclovir Synthesis
Acyclovir, a synthetic purine nucleoside analogue, is a cornerstone in the treatment of herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections.[1][2] Its mechanism of action relies on its selective phosphorylation by viral thymidine kinase, leading to the inhibition of viral DNA polymerase and termination of viral DNA chain elongation.[1] The chemical synthesis of Acyclovir, however, presents a significant challenge: the regioselective alkylation of the guanine base.
Guanine possesses multiple nucleophilic nitrogen atoms, primarily at the N7 and N9 positions of the purine ring. Direct alkylation of guanine often leads to a mixture of N7 and N9 isomers, with the undesired N7 isomer being a significant impurity that is difficult to separate from the final product due to their similar physical properties. To overcome this, a common and effective strategy involves the use of protecting groups to direct the alkylation specifically to the desired N9 position. This is where the strategic implementation of N2-Acetyl Acyclovir Methyl Acetate comes into play.
The acetylation of the N2-amino group and the formation of an acetate ester on the side-chain precursor not only protects these functionalities but also electronically influences the guanine ring system, favoring alkylation at the N9 position. This guide will illuminate the critical role of N2-Acetyl Acyclovir Methyl Acetate in achieving high regioselectivity and, consequently, a more efficient and pure synthesis of Acyclovir.
The Chemistry of N2-Acetyl Acyclovir Methyl Acetate
N2-Acetyl Acyclovir Methyl Acetate, also known by its systematic name (2-((2-Acetamido-6-oxo-1H-purin-9(6H)-yl)methoxy)ethoxy)methyl acetate, is a di-acetylated derivative of Acyclovir.[3][4] It is recognized both as a key synthetic intermediate and as a potential impurity in the final Acyclovir drug substance, often designated as "Acyclovir EP Impurity N".[3][5]
The presence of the two acetyl groups confers several advantageous properties to the molecule from a synthetic perspective:
Enhanced Solubility: The acetyl groups increase the molecule's solubility in organic solvents, facilitating homogenous reaction conditions.
N9-Directing Effect: The N2-acetyl group, being an electron-withdrawing group, modulates the electron density of the purine ring, which, in concert with steric factors, promotes the desired N9 alkylation.
Facile Deprotection: The acetyl groups can be readily removed under mild basic conditions to yield the final Acyclovir product.
Synthesis of N2-Acetyl Acyclovir Methyl Acetate: A Step-by-Step Protocol
The synthesis of N2-Acetyl Acyclovir Methyl Acetate is typically a two-step process starting from guanine. The following protocol is a representative procedure based on established synthetic routes for Acyclovir.[6][7]
Step 1: Diacetylation of Guanine
Objective: To protect the N2-amino group and activate the guanine ring for regioselective alkylation.
Materials:
Guanine
Acetic Anhydride
Phosphoric Acid (catalyst)
Toluene
Procedure:
A mixture of guanine, acetic anhydride, and a catalytic amount of phosphoric acid is heated under reflux. The reaction progress is monitored by TLC until the starting material is consumed.
Upon completion, the excess acetic anhydride and acetic acid are removed under reduced pressure.
Toluene is added to the residue and co-evaporated to remove residual acetic acid. The resulting solid is N2,9-diacetylguanine.
Causality: The use of acetic anhydride in the presence of an acid catalyst efficiently acetylates both the N2-amino group and the N9 position of guanine. This diacetylation is crucial for the subsequent alkylation step.
Step 2: Alkylation of Diacetylguanine
Objective: To introduce the acyclic side chain at the N9 position of the diacetylated guanine.
Materials:
N2,9-Diacetylguanine (from Step 1)
2-Oxa-1,4-butanediol diacetate (also known as (2-acetoxyethoxy)methyl acetate)
p-Toluenesulfonic acid (catalyst)
Anhydrous Toluene
Procedure:
N2,9-diacetylguanine is suspended in anhydrous toluene.
2-Oxa-1,4-butanediol diacetate and a catalytic amount of p-toluenesulfonic acid are added to the suspension.
The mixture is heated to reflux, and the reaction is monitored by HPLC for the formation of N2-Acetyl Acyclovir Methyl Acetate.
Upon completion, the reaction mixture is cooled, and the crude product is isolated by filtration.
Purification: The crude N2-Acetyl Acyclovir Methyl Acetate can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of toluene and ethanol, to yield a crystalline solid.
Trustworthiness: The purity of the synthesized intermediate should be rigorously assessed using analytical techniques such as HPLC, melting point determination, and spectroscopic methods before proceeding to the next step. The presence of the undesired N7-isomer should be carefully monitored.
Analytical Characterization
The definitive identification and quality control of N2-Acetyl Acyclovir Methyl Acetate rely on a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of N2-Acetyl Acyclovir Methyl Acetate and for quantifying any isomeric impurities. A typical reversed-phase HPLC method would utilize a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.
Spectroscopic Analysis
While specific, publicly available spectra for N2-Acetyl Acyclovir Methyl Acetate are scarce, the expected spectroscopic features can be predicted based on its chemical structure.
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the two acetyl groups (singlets around δ 2.0-2.2 ppm), the protons of the ethoxymethyl side chain, and the purine ring protons.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display resonances for the carbonyl carbons of the acetyl groups (around δ 170 ppm), the carbons of the purine ring, and the aliphatic carbons of the side chain.
Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound (339.3 g/mol ). Electrospray ionization (ESI) would likely show a prominent protonated molecular ion [M+H]⁺ at m/z 340.3.
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the amide and ester carbonyl groups (around 1680-1740 cm⁻¹), N-H stretching vibrations, and C-O stretching vibrations.
The Strategic Advantage in Antiviral Drug Development
The use of N2-Acetyl Acyclovir Methyl Acetate as an intermediate offers several key advantages in the large-scale production of Acyclovir:
High Regioselectivity: The primary benefit is the significant reduction of the N7-alkylated isomer, simplifying the purification of the final Acyclovir product and improving the overall yield.
Improved Process Control: The intermediate is a stable, crystalline solid that can be isolated and purified, allowing for better quality control throughout the manufacturing process.
Efficiency and Cost-Effectiveness: By minimizing the formation of difficult-to-remove impurities, the overall synthesis becomes more efficient and economically viable.
Deprotection to Acyclovir: The Final Step
The conversion of N2-Acetyl Acyclovir Methyl Acetate to Acyclovir is a straightforward deacetylation reaction.
Procedure:
N2-Acetyl Acyclovir Methyl Acetate is treated with a base, such as sodium hydroxide or ammonia in methanol.[6]
The reaction mixture is stirred at room temperature until the deprotection is complete, as monitored by HPLC.
The resulting Acyclovir is then isolated by neutralization of the reaction mixture, leading to its precipitation.
The precipitated Acyclovir is collected by filtration, washed, and dried to yield the final, high-purity active pharmaceutical ingredient.
Conclusion
N2-Acetyl Acyclovir Methyl Acetate is more than just a fleeting intermediate; it is a testament to the strategic application of protecting group chemistry to solve a fundamental challenge in medicinal synthesis. Its use enables a robust, efficient, and highly regioselective pathway to Acyclovir, a medication that has had a profound impact on the management of viral infections. For researchers and professionals in drug development, a thorough understanding of the synthesis, characterization, and strategic importance of this intermediate is essential for the continued innovation and optimization of antiviral drug manufacturing.
Diagrams
Synthesis Pathway of Acyclovir via N2-Acetyl Acyclovir Methyl Acetate
Caption: Overall synthetic route to Acyclovir.
Logical Relationship of Key Steps
Caption: Interrelation of synthesis and quality control.
An In-depth Technical Guide to N2-Acetyl Acyclovir Methyl Acetate: Synthesis, Characterization, and Application in Antiviral Drug Development
This guide provides a comprehensive technical overview of N2-Acetyl Acyclovir Methyl Acetate, a key intermediate and potential prodrug in the synthesis of Acyclovir. Tailored for researchers, scientists, and professional...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive technical overview of N2-Acetyl Acyclovir Methyl Acetate, a key intermediate and potential prodrug in the synthesis of Acyclovir. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical identity, synthesis methodologies, analytical characterization, and its strategic importance in the pharmaceutical landscape.
Introduction: The Rationale for Acyclovir Derivatives
Acyclovir, a cornerstone in the treatment of herpes simplex virus (HSV) infections, functions as a guanosine analog that, upon activation, inhibits viral DNA polymerase.[1][2] Despite its efficacy, Acyclovir exhibits limited oral bioavailability.[3] This limitation has spurred the development of prodrugs—modified molecules that enhance absorption and are subsequently converted to the active drug in the body.[4][5][6] N2-Acetyl Acyclovir Methyl Acetate emerges in this context, serving as a crucial intermediate in synthetic pathways and holding potential as a prodrug to improve Acyclovir's pharmacokinetic profile.[7]
Compound Identification and Properties
A definitive CAS registry number for N2-Acetyl Acyclovir Methyl Acetate is not consistently available across chemical databases, with many suppliers listing it as "NA" (Not Available).[7][8][9] However, its chemical identity is well-established.
Caption: Conceptual workflow for the synthesis of Acyclovir via an N2-acetylated intermediate.
Detailed Experimental Protocol (Adapted from related syntheses):
This protocol is a representative synthesis adapted from established methods for producing Acyclovir intermediates.
[1][12][13]
Step 1: Acetylation of Guanine
A mixture of guanine, acetic anhydride, and acetic acid is refluxed overnight. [1]The progress of the reaction can be monitored by a suitable technique like Thin Layer Chromatography (TLC).
Upon completion, the solvent and excess acetic anhydride are removed under reduced pressure to yield N2,N9-diacetylguanine.
[14]
Step 2: Alkylation
The resulting diacetylguanine is suspended in an appropriate solvent (e.g., toluene, dimethylformamide).
[12][15]2. (2-Acetoxyethoxy)methyl bromide, the alkylating agent, is added to the mixture.
[15]3. The reaction is typically heated to facilitate the alkylation at the N9 position, which is thermodynamically favored over the N7 position. [16]An acid catalyst, such as p-toluenesulfonic acid, may be employed to improve the reaction rate and regioselectivity.
[12][16]
Step 3: Isolation and Purification
Following the reaction, the mixture is cooled, and the product, N2-Acetyl-9-((2-acetoxyethoxy)methyl)guanine (structurally analogous to N2-Acetyl Acyclovir Methyl Acetate), is isolated.
Purification can be achieved through crystallization or column chromatography to separate the desired N9 isomer from the N7 isomer and other impurities.
[12][16]
Analytical Characterization
Ensuring the purity and identity of N2-Acetyl Acyclovir Methyl Acetate is paramount. A combination of chromatographic and spectroscopic techniques is employed.
Technique
Purpose
Key Parameters & Expected Results
High-Performance Liquid Chromatography (HPLC)
Purity assessment and quantification
A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile) is typically used. The compound should elute as a single, sharp peak.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Molecular weight confirmation and impurity profiling
In positive ion mode, the protonated molecule [M+H]+ at m/z 340.3 would be expected. This technique is highly sensitive for detecting trace impurities. [17][18]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Structural elucidation
1H and 13C NMR spectra will confirm the presence of the acetyl groups, the purine ring structure, and the ethoxymethyl side chain, providing unambiguous structural information.
Infrared (IR) Spectroscopy
Functional group identification
Characteristic absorption bands for amide C=O, ester C=O, and N-H groups would be observed.
Illustrative Analytical Workflow:
Caption: A typical analytical workflow for the characterization of N2-Acetyl Acyclovir Methyl Acetate.
Role in Drug Development and Future Perspectives
N2-Acetyl Acyclovir Methyl Acetate is primarily recognized as an intermediate in the synthesis of Acyclovir and its prodrugs, such as Valacyclovir. [13]The acetyl groups serve as protecting groups during the synthesis, which are later removed to yield the final active pharmaceutical ingredient.
The exploration of this and similar acylated derivatives as standalone prodrugs is an area of ongoing interest. The rationale is that the lipophilicity conferred by the acetyl groups could enhance membrane permeability and, consequently, oral bioavailability. Upon absorption, endogenous esterases would hydrolyze the acetyl groups to release the active Acyclovir. This strategy has been successfully employed for other antiviral nucleoside analogs.
[6]
Future research may focus on:
Pharmacokinetic studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) profile of N2-Acetyl Acyclovir Methyl Acetate to determine its viability as a prodrug.
Optimization of synthesis: Developing more efficient and environmentally friendly synthetic routes to improve yield and reduce the formation of isomeric impurities.
[13][16]* Formulation development: Investigating suitable formulations to enhance the stability and delivery of this compound if it proves to be a promising prodrug candidate.
Conclusion
N2-Acetyl Acyclovir Methyl Acetate is a molecule of significant interest in the field of antiviral drug development. While primarily known as a synthetic intermediate, its potential as a prodrug of Acyclovir warrants further investigation. A thorough understanding of its synthesis, purification, and analytical characterization is essential for researchers and scientists working to advance antiviral therapies. The methodologies and insights presented in this guide provide a solid foundation for such endeavors.
Pharmaffiliates. Product Name : N2-Acetyl Acyclovir Methyl Acetate. [Link]
Vietnam Journal of Science. SYNTHESIS OF ACYCLOVIR AS AN ANTIHERPES-VIRUS DRUG. [Link]
Canadian Journal of Chemistry. Nucleic acid related compounds. 37. Convenient and high-yield syntheses of N-[(2-hydroxyethoxy)methyl] heterocycles as "acyclic nucleoside" analogues. [Link]
International Journal of Pharmaceutical and Phytopharmacological Research. New LC-MS Method Development and Validation for Quantitative Estimation of 2-acetoxy ethyl acetoxy methyl ether (AEM) in Acyclovir. [Link]
Google Patents. RU2111967C1 - Method of synthesis of aciclovir.
FAQ. What is the production method for 9-[(2-Acetoxyethoxy)methyl]-N2-acetylguanine?. [Link]
Quick Company. An Improved Process For The Preparation N2 Acetyl 9 (1,3 Diacetoxy 2 Propoxymethyl) Guanine A Useful Intermediate For Ganciclovir. [Link]
European Patent Office. EP 0806425 A1 - An improved regiospecific process for synthesis of acyclic nucleosides. [Link]
KoreaScience. Synthesis of Some Biologically Active Halogenopurines. [Link]
Google Patents. CN113234077B - Synthesis method of 2-amino-6-chloropurine.
PMC. Pharmacokinetics of amino acid ester prodrugs of Acyclovir after oral administration: Interaction with the transporters on Caco-2 cells. [Link]
ResearchGate. Analytical Methodologies for the Estimation of Acyclovir as Key Members of Anti-viral Agent: Two Decades in Review. [Link]
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PMC. Rapid determination of acyclovir, its main metabolite 9‐carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC–MS/MS. [Link]
HPLC method development for N2-Acetyl Acyclovir Methyl Acetate analysis
An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for the Analysis of N2-Acetyl Acyclovir Methyl Acetate Authored by: A Senior Application Scientist Abstract This document provide...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for the Analysis of N2-Acetyl Acyclovir Methyl Acetate
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of N2-Acetyl Acyclovir Methyl Acetate, a potential impurity or prodrug of the antiviral agent Acyclovir. The narrative delves into the scientific rationale behind each experimental choice, from stationary and mobile phase selection to detector settings, with a focus on addressing the analytical challenges posed by polar analytes. Detailed, step-by-step protocols for both the analytical method and its subsequent validation, in accordance with ICH Q2(R2) guidelines, are presented to ensure the method is fit for its intended purpose in a drug development and quality control environment.
Introduction: The Analytical Imperative for Acyclovir-Related Compounds
Acyclovir is a cornerstone antiviral drug, primarily used to treat infections caused by the herpes simplex virus (HSV) and varicella-zoster virus (VZV).[1][2] Its mechanism of action involves selective phosphorylation by viral thymidine kinase, leading to the inhibition of viral DNA polymerase and subsequent termination of viral replication.[2][3] The synthesis and degradation of Acyclovir can result in the formation of various related substances and impurities.[4]
N2-Acetyl Acyclovir Methyl Acetate represents a potential process-related impurity or a novel prodrug derivative. As with any active pharmaceutical ingredient (API), it is critical to develop highly selective and reliable analytical techniques to quantify such related compounds.[1] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose, a requirement mandated by global regulatory bodies and detailed in guidelines such as the International Council for Harmonisation's (ICH) Q2(R2).[5][6][7] A robust HPLC method is indispensable for ensuring the quality, safety, and stability of the drug substance and product.
The Chromatographic Challenge: Retaining and Resolving Polar Analytes
The primary analytical hurdle in the analysis of Acyclovir and its derivatives, including the acetylated and esterified N2-Acetyl Acyclovir Methyl Acetate, lies in their high polarity.[8] The molecular structure of these compounds, rich in polar functional groups, leads to weak interactions with traditional nonpolar reversed-phase columns like C18.[8][9] This often results in poor retention, with the analyte eluting at or near the solvent front, making accurate quantification difficult.
To overcome this, method development must systematically explore chromatographic variables to achieve adequate retention and separation.[8] This requires a deep understanding of chromatographic theory and often involves the use of specialized stationary phases or carefully optimized mobile phase conditions.[8][10][11]
A Logic-Driven Approach to Method Development
A successful HPLC method is not a matter of chance but the result of a systematic, science- and risk-based approach to development.[12] The following sections explain the causality behind the key experimental choices for this method.
Caption: A workflow diagram illustrating the systematic approach to HPLC method development.
Stationary Phase Selection
The choice of the HPLC column is the most critical factor for achieving retention of polar compounds.
Initial Consideration (C18): Standard C18 columns are a common starting point for Acyclovir analysis.[1][13][14] However, due to the high polarity of N2-Acetyl Acyclovir Methyl Acetate, this phase may provide insufficient retention.
Optimized Selection (Polar-Embedded Phase): To enhance retention, a polar-embedded or polar-endcapped stationary phase is recommended. These columns incorporate polar functional groups (e.g., amide, carbamate) within the alkyl chains, which promotes interaction with polar analytes through hydrogen bonding and dipole-dipole interactions, even under highly aqueous mobile phase conditions.[11] An Ascentis RP-Amide or equivalent column is an excellent choice for this application, as it is specifically designed for enhanced retention of polar compounds.
Mobile Phase Optimization
The mobile phase composition works in concert with the stationary phase to achieve the desired separation.
Organic Modifier: Acetonitrile is generally preferred over methanol as the organic modifier due to its lower UV cutoff and viscosity, which results in lower backpressure and better detector sensitivity.
Aqueous Phase and pH Control: Acyclovir and its derivatives are ionizable compounds, with Acyclovir having pKa values of approximately 2.27 and 9.25.[2] Controlling the pH of the mobile phase is crucial for consistent retention times and optimal peak shape. An acidic pH suppresses the ionization of the secondary amine, improving retention on a reversed-phase column. A pH of 2.5 has been shown to yield good peak shapes for Acyclovir and its related compound, guanine.[15] A phosphate buffer is a suitable choice for maintaining a stable pH in this range.
Elution Mode (Gradient): Due to the potential presence of impurities with a range of polarities, a gradient elution method is superior to an isocratic one.[8] A gradient allows for the effective elution of more retained compounds while ensuring the target analytes are well-resolved from the solvent front and from each other.
Caption: Logical relationships guiding the selection of key HPLC parameters.
Detection Parameters
The purine ring system in Acyclovir and its derivatives provides a strong chromophore suitable for UV detection.[1] Published methods for Acyclovir consistently use detection wavelengths in the 250-255 nm range.[1][3][16] Therefore, a detection wavelength of 254 nm is selected for this method, with a photodiode array (PDA) detector recommended to simultaneously monitor peak purity.
Protocol: HPLC Analysis of N2-Acetyl Acyclovir Methyl Acetate
This protocol details the optimized method for the quantitative analysis of N2-Acetyl Acyclovir Methyl Acetate.
Instrumentation and Reagents
Instrumentation: HPLC system with a gradient pump, autosampler, column thermostat, and PDA detector.
Column: Ascentis RP-Amide, 4.6 x 150 mm, 3 µm particle size (or equivalent).
Reagents:
Acetonitrile (HPLC Grade)
Potassium Dihydrogen Phosphate (AR Grade)
Orthophosphoric Acid (AR Grade)
Water (HPLC Grade)
Reference Standards: N2-Acetyl Acyclovir Methyl Acetate, Acyclovir, and other potential impurities.
Chromatographic Conditions
Parameter
Condition
Mobile Phase A
20 mM Potassium Dihydrogen Phosphate, pH adjusted to 2.5 with Orthophosphoric Acid
Mobile Phase B
Acetonitrile
Gradient Program
Time (min)
0
20
25
26
30
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection Wavelength
254 nm
Injection Volume
10 µL
Diluent
Mobile Phase A
Preparation of Solutions
Mobile Phase A: Dissolve 2.72 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC grade water. Adjust the pH to 2.5 using Orthophosphoric Acid. Filter through a 0.45 µm membrane filter.
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh and transfer about 10 mg of N2-Acetyl Acyclovir Methyl Acetate reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the Diluent.
Sample Solution (e.g., 100 µg/mL): Accurately weigh and transfer a quantity of the sample containing approximately 10 mg of the analyte into a 100 mL volumetric flask. Dissolve in and dilute to volume with the Diluent. Sonicate if necessary to ensure complete dissolution.
The developed method must be validated to demonstrate its fitness for purpose.[6][17] The validation should be documented in a protocol and a final report.[6]
Specificity / Selectivity
Objective: To demonstrate that the method is free from interference from the diluent, placebo (if applicable), and known impurities.
Procedure:
Inject the diluent to confirm no peaks at the retention time of the analyte.
Inject a solution of Acyclovir and other known impurities to confirm they are well-resolved from N2-Acetyl Acyclovir Methyl Acetate.
Perform forced degradation studies (acid, base, peroxide, heat, light) on the sample. Analyze the stressed samples to ensure the analyte peak is resolved from all degradation products, thus demonstrating the stability-indicating nature of the method.
Linearity and Range
Objective: To establish a linear relationship between analyte concentration and detector response over a defined range.
Procedure:
Prepare a series of at least five calibration standards from the stock solution, covering a range of 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
Inject each standard in triplicate.
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy (Recovery)
Objective: To determine the closeness of the measured value to the true value.[12]
Procedure:
Perform the analysis on a placebo mixture spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).
Prepare each concentration level in triplicate.
Calculate the percentage recovery for each sample.
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Objective: To assess the degree of scatter in the results from multiple analyses of the same homogenous sample.
Procedure:
Repeatability (Intra-day Precision): Analyze six replicate preparations of the sample solution at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
Objective: To determine the lowest concentration of the analyte that can be reliably quantified and detected.
Procedure:
Determine based on the signal-to-noise ratio (S/N). Typically, S/N of 10:1 for LOQ and 3:1 for LOD.
Prepare and inject a series of dilute solutions of the analyte and determine the concentrations that correspond to these S/N ratios.
Acceptance Criteria: The precision at the LOQ concentration should have an RSD of ≤ 10%.
Robustness
Objective: To evaluate the method's reliability when subjected to small, deliberate variations in parameters.
Procedure:
Vary parameters one at a time, such as:
Flow Rate (± 0.1 mL/min)
Column Temperature (± 2 °C)
Mobile Phase pH (± 0.1 units)
Analyze the sample under each modified condition and evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution).
Acceptance Criteria: System suitability parameters must remain within the defined limits for all tested variations.
Conclusion
The HPLC method detailed in this application note provides a robust and reliable solution for the analysis of N2-Acetyl Acyclovir Methyl Acetate. By employing a polar-embedded stationary phase and a pH-controlled, gradient mobile phase, the method successfully addresses the challenges associated with retaining and resolving this polar analyte. The comprehensive validation protocol, grounded in ICH Q2(R2) principles, ensures that the method is fit for its intended purpose in a regulated pharmaceutical environment, capable of delivering accurate and precise results for both quality control and stability testing.
References
Understanding ICH Q2(R2) Guidelines for Analytical Validation. (2025). YouTube.
Mascini, M., Iannello, C., & Palchetti, I. (2001). Separation methods for acyclovir and related antiviral compounds.PubMed.
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2023). European Medicines Agency.
Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation (ICH).
ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager.
ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026). IntuitionLabs.
HPLC-UV Method Development for Highly Polar Impurities. (2026). Resolian.
HPLC for the Retention and Resolution of Very Polar Compounds.Fisher Scientific.
Rizk, M., et al. (2016). Development of an Assay for Acyclovir in Pharmaceutical Preparation and Human Plasma by HPLC.Asian Journal of Chemistry.
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Blog.
HPLC Analysis of Acyclovir. (2015). SIELC Technologies.
Developing HPLC Methods.Sigma-Aldrich.
HPLC Analysis of Very Polar Compounds in Bioanalysis.LCGC International.
Vella, S., et al. (2024). Development and Validation of an HPLC-UV Method for the Quantification of Acyclovir and Ganciclovir in the Plasma of Pediatric Immunocompromised Patients.MDPI.
N2-Acetyl acyclovir.MedchemExpress.com.
N2-Acetylaciclovir.PubChem - NIH.
N2-Acetyl acyclovir.Sigma-Aldrich.
High-Pressure Liquid Chromatographic Method Development and Validation for Estimation of Acyclovir in Raw and Tablet Formulation. (2018). Research Journal of Pharmacy and Technology.
DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR QUANTITATIVE ESTIMATION OF ACYCLOVIR IN BULK DRUG AND TABLETS.Journal of Chemical and Pharmaceutical Sciences.
RP-HPLC METHOD DEVELOPMENT & VALIDATION OF ACYCLOVIR (ACY) IN PHARMACEUTICAL FORMULATION. (2025). European Journal of Pharmaceutical and Medical Research.
(PDF) Development and validation of RP-HPLC method for quantitative estimation of acyclovir in bulk drug and tablets. (2020). ResearchGate.
Zendelovska, D., et al. (2006). Determination of Acyclovir in Human Plasma Samples by HPLC Method with UV Detection: Application to Single-Dose Pharmacokinetic Study.PMC.
Application Note: Elucidating the Fragmentation Pattern of N2-Acetyl Acyclovir Methyl Acetate by LC-MS
Abstract This application note provides a detailed protocol and analysis for the characterization of N2-Acetyl Acyclovir Methyl Acetate using Liquid Chromatography-Mass Spectrometry (LC-MS). N2-Acetyl Acyclovir Methyl Ac...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This application note provides a detailed protocol and analysis for the characterization of N2-Acetyl Acyclovir Methyl Acetate using Liquid Chromatography-Mass Spectrometry (LC-MS). N2-Acetyl Acyclovir Methyl Acetate is a derivative of the potent antiviral agent Acyclovir and is of significant interest to researchers in drug development and metabolism studies.[1][2][3][4] A thorough understanding of its fragmentation pattern under mass spectrometric analysis is crucial for its unambiguous identification and quantification in complex biological matrices. This document outlines a robust LC-MS method and delves into the structural elucidation of its characteristic fragment ions, providing a foundational methodology for its analysis in a research setting.
Introduction
Acyclovir is a synthetic nucleoside analogue that is highly effective against herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections.[1] Its derivatives and related impurities, such as N2-Acetyl Acyclovir and its esters, are important to monitor during synthesis and for metabolic profiling.[1][2] N2-Acetyl Acyclovir Methyl Acetate, a di-acetylated derivative of Acyclovir, presents a unique analytical challenge. Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is an indispensable tool for the sensitive and selective analysis of such pharmaceutical compounds.[5][6][7] This application note details a comprehensive approach to analyze N2-Acetyl Acyclovir Methyl Acetate, with a particular focus on interpreting its electrospray ionization (ESI) fragmentation pattern to facilitate its identification. The principles of fragmentation for purine analogues provide a strong basis for understanding the behavior of this molecule in the mass spectrometer.[8]
Experimental Protocol
Materials and Reagents
N2-Acetyl Acyclovir Methyl Acetate standard (CAS: 3055289-53-4)[9]
HPLC-grade methanol
HPLC-grade acetonitrile
Formic acid (LC-MS grade)
Ammonium acetate (LC-MS grade)
Ultrapure water
Sample Preparation
A stock solution of N2-Acetyl Acyclovir Methyl Acetate was prepared in methanol at a concentration of 1 mg/mL. Working standards for LC-MS analysis were prepared by serially diluting the stock solution with a 50:50 (v/v) mixture of mobile phase A and mobile phase B to achieve a final concentration range suitable for analysis (e.g., 1 ng/mL to 1 µg/mL).
Liquid Chromatography Conditions
The chromatographic separation was performed on a high-performance liquid chromatography (HPLC) system. The method parameters are summarized in the table below.
Parameter
Value
Column
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A
0.1% Formic acid in water
Mobile Phase B
0.1% Formic acid in acetonitrile
Gradient
5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate
0.3 mL/min
Injection Volume
5 µL
Column Temperature
40 °C
Mass Spectrometry Conditions
A tandem mass spectrometer equipped with an electrospray ionization (ESI) source was used for the analysis. The parameters were optimized for the detection of N2-Acetyl Acyclovir Methyl Acetate in positive ion mode.
Parameter
Value
Ionization Mode
Positive Electrospray Ionization (ESI+)
Capillary Voltage
3.5 kV
Source Temperature
120 °C
Desolvation Temperature
350 °C
Cone Gas Flow
50 L/hr
Desolvation Gas Flow
600 L/hr
Collision Gas
Argon
MS Scan Range
m/z 50-500
MS/MS Scans
Product ion scans of the protonated molecule [M+H]+
Data Analysis and Fragmentation Pattern
The chemical structure of N2-Acetyl Acyclovir Methyl Acetate (C13H17N5O6) has a molecular weight of 339.3 g/mol .[9][10] Under positive ESI conditions, the protonated molecule [M+H]+ is observed at m/z 340.1. Collision-induced dissociation (CID) of this precursor ion yields a characteristic fragmentation pattern.
The fragmentation of purine nucleoside analogues typically involves the cleavage of the glycosidic-like bond and fragmentation of the side chain.[8][11][12] For N2-Acetyl Acyclovir Methyl Acetate, the key fragmentation pathways are proposed as follows:
Loss of the entire side chain: A primary fragmentation pathway for acyclic nucleoside analogues is the cleavage of the N9-substituent, resulting in the protonated N2-acetylguanine base.[12]
Neutral losses from the side chain: Sequential losses of neutral molecules such as acetic acid (CH3COOH) and ketene (CH2CO) from the side chain are also anticipated.
Fragmentation of the purine ring: Further fragmentation of the resulting purine base can occur, leading to smaller characteristic ions.[13][8]
Proposed Fragmentation Pathway
The proposed fragmentation pathway for N2-Acetyl Acyclovir Methyl Acetate is illustrated in the diagram below.
Caption: LC-MS workflow for N2-Acetyl Acyclovir Methyl Acetate analysis.
Conclusion
This application note presents a robust and reliable LC-MS method for the analysis of N2-Acetyl Acyclovir Methyl Acetate. The detailed protocol for sample preparation, liquid chromatography, and mass spectrometry provides a solid foundation for researchers. The elucidated fragmentation pattern, supported by established principles of purine analogue fragmentation, offers a clear guide for the structural confirmation of this compound. This methodology is readily adaptable for the quantitative analysis of N2-Acetyl Acyclovir Methyl Acetate in various matrices, making it a valuable tool in pharmaceutical research and development.
References
Qua, L.-B., Chen, X.-L., He, J., & Zhao, Y.-F. (n.d.). Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. TSI Journals.
Waters Corporation. (n.d.). COVID-19: LC-MS/MS Analysis of Anti-Virals in Plasma. Retrieved from [Link]
Kamel, A. M., & Prakash, C. (2004). Collisionally-induced dissociation of purine antiviral agents: mechanisms of ion formation using gas phase hydrogen/deuterium exchange and electrospray ionization tandem mass spectrometry. European Journal of Mass Spectrometry, 10(2), 259–275. Retrieved from [Link]
van den Heuvel, H., & van der Meijden, C. M. (2020). Tandem mass spectrometry of small-molecule antiviral drugs: 3. antiviral agents against herpes, influenza and other viral infections. Journal of Mass Spectrometry, 55(6), e4501. Retrieved from [Link]
ResearchGate. (n.d.). LC-MS/MS spectrum of acyclovir (ACV) and its respective ions produced by MRM method. Retrieved from [Link]
Turkish Journal of Pharmaceutical Sciences. (2023, August 21). LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. Retrieved from [Link]
MDPI. (2021, April 7). Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes. Retrieved from [Link]
ResearchGate. (n.d.). Instrument method of LC-MS/MS analysis of antivirals and their respective stable-isotope-labeled ISs. Retrieved from [Link]
PubChem. (n.d.). N2-Acetylaciclovir. Retrieved from [Link]
Veeprho. (n.d.). Acyclovir EP Impurity F | CAS 110104-37-5. Retrieved from [Link]
SynThink. (n.d.). Aciclovir EP Impurity N. Retrieved from [Link]
Pharmaffiliates. (n.d.). N2-Acetyl Acyclovir Methyl Acetate. Retrieved from [Link]
J-Stage. (n.d.). A Convenient Synthesis of 9-(2-Hydroxyethoxymethyl)guanine (Acyclovir) and Related Compounds. Retrieved from [Link]
Google Patents. (n.d.). RU2111967C1 - Method of synthesis of aciclovir.
Life Science Journal. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Retrieved from [Link]
PMC. (n.d.). Rapid determination of acyclovir, its main metabolite 9‐carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC–MS/MS. Retrieved from [Link]
MDPI. (2021, October 29). Critical Review of Synthesis, Toxicology and Detection of Acyclovir. Retrieved from [Link]
PubMed. (2021, August 15). Determination of acyclovir and its metabolite 9-carboxymethoxymethylguanide in human serum by ultra-high-performance liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
PubMed. (2006, June 15). Comprehensive detection of disorders of purine and pyrimidine metabolism by HPLC with electrospray ionization tandem mass spectrometry. Retrieved from [Link]
RSC Publishing. (2015, November 11). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]
Pharmacophore. (n.d.). DEVELOPMENT AND VALIDATION OF LC-MS/MS METHOD FOR THE ESTIMATION OF ACYCLOVIR IN PHARMACEUTICAL DOSAGE FORM. Retrieved from [Link]
MDPI. (2021, October 2). A UHPLC–MS/MS Method for Therapeutic Drug Monitoring of Aciclovir and Ganciclovir in Plasma and Dried Plasma Spots. Retrieved from [Link]
Application of N2-Acetyl Acyclovir Methyl Acetate in prodrug synthesis
Application Note: N2-Acetyl Acyclovir Methyl Acetate in the Synthesis and Evaluation of Advanced Antiviral Prodrugs Introduction & Strategic Rationale Acyclovir (ACV) remains a foundational therapeutic for Herpes Simplex...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: N2-Acetyl Acyclovir Methyl Acetate in the Synthesis and Evaluation of Advanced Antiviral Prodrugs
Introduction & Strategic Rationale
Acyclovir (ACV) remains a foundational therapeutic for Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV). However, its clinical efficacy is historically bottlenecked by poor oral bioavailability (15–20%) due to low lipophilicity and limited paracellular transport across the intestinal epithelium[1]. While first-generation prodrugs like Valacyclovir successfully addressed this via PEPT1-mediated active transport, modern antiviral development often requires orthogonal strategies—such as passive diffusion enhancement or lymphatic targeting—to overcome viral resistance and tissue-specific sanctuary sites.
N2-Acetyl Acyclovir Methyl Acetate (C13H17N5O6), frequently cataloged in pharmacopeias as Acyclovir EP Impurity N[2], is a highly versatile, dual-protected acyclic nucleoside. By masking both the exocyclic N2-amine and the terminal hydroxyl group, this scaffold serves two distinct, high-value applications in drug development:
Direct Application as a Lipophilic Prodrug : The dual masking significantly increases the partition coefficient (LogP), enabling rapid passive transcellular absorption before undergoing a predictable enzymatic cleavage cascade.
Orthogonal Intermediate for ProTide Synthesis : The differential lability of the O-acetoxymethyl (AM) ether and the N2-acetamide allows for selective deprotection, facilitating complex downstream modifications like phosphoramidation without unwanted side reactions[3].
Mechanistic Causality (E-E-A-T)
As an application scientist, it is critical to understand why these specific protecting groups are chosen over traditional alternatives.
The Role of N2-Acetylation:
The exocyclic N2-amine of the guanine base is inherently nucleophilic. During the synthesis of advanced prodrugs (e.g., coupling with phosphorochloridates), an unprotected N2-amine will participate in competing side reactions, drastically reducing yield[4]. N2-acetylation delocalizes the nitrogen lone pair into the adjacent carbonyl group, effectively rendering the amine non-nucleophilic. In vivo, this N2-acetyl group acts as a secondary metabolic trigger, efficiently cleaved by hepatic amidases to release the active drug[5].
The Role of the Acetoxymethyl (AM) Ether:
Unlike simple alkyl esters, the acetoxymethyl ether at the terminal hydroxyl provides a unique, self-immolative cleavage cascade. Non-specific esterases in the intestinal mucosa and plasma hydrolyze the ester bond, generating a highly unstable hemiacetal. This intermediate spontaneously collapses to release formaldehyde, acetate, and the free terminal hydroxyl of ACV. This rapid, predictable cleavage makes the AM group a superior biolabile moiety compared to sterically hindered esters, ensuring the prodrug does not remain trapped in its inactive form.
Fig 1: Stepwise enzymatic bioactivation cascade of the dual-masked prodrug scaffold.
Experimental Protocols
Protocol A: Selective Enzymatic O-Deprotection for Intermediate Recovery
To utilize N2-Acetyl Acyclovir Methyl Acetate as an intermediate for ProTide synthesis, the O-AM group must be removed while strictly preserving the N2-acetamide. Standard chemical hydrolysis (e.g., using NaOH or K2CO3) often leads to concurrent N-deprotection. This enzymatic protocol offers a self-validating, highly selective alternative.
Step-by-Step Methodology:
Substrate Solubilization : Dissolve 5.0 mmol of N2-Acetyl Acyclovir Methyl Acetate[2] in 10 mL of anhydrous DMSO to ensure complete solubilization and prevent enzyme denaturation from localized high solvent concentrations.
Buffer Preparation : Prepare 90 mL of 0.1 M Potassium Phosphate Buffer (pH 7.4). Add 150 units of Porcine Liver Esterase (PLE).
Reaction Execution : Add the substrate solution dropwise to the stirred buffer at 37°C. Maintain the pH strictly at 7.4 using an automated pH stat titrator loaded with 0.1 M NaOH.
Causality & Validation Check : This is a self-validating system. The enzymatic cleavage of the AM group releases acetic acid, which lowers the pH. The automated consumption of NaOH directly correlates with reaction progress. The reaction is deemed complete when base consumption plateaus (typically 2.5 to 3 hours).
Isolation : Lyophilize the reaction mixture to remove water. Extract the resulting solid cake with cold methanol (3 x 20 mL) and purify via flash chromatography (DCM:MeOH 9:1) to yield pure N2-Acetyl Acyclovir[5].
Analytical Confirmation : Confirm structural integrity via
1
H-NMR. Success is indicated by the complete loss of the singlet at ~5.2 ppm (the -O-CH
2
-O- protons of the AM group) while retaining the N-acetyl singlet at ~2.1 ppm.
Fig 2: Orthogonal synthetic workflow utilizing N2-Ac-ACV-AM for ProTide development.
Protocol B: In Vitro Plasma Stability and Activation Assay
To evaluate the compound directly as a prodrug, its cleavage kinetics in human plasma must be quantified to ensure it survives the gastrointestinal tract but activates rapidly in systemic circulation.
Step-by-Step Methodology:
Matrix Preparation : Pre-warm pooled human plasma (heparinized) to 37°C in a shaking incubator.
Spiking : Spike the plasma with N2-Acetyl Acyclovir Methyl Acetate to a final concentration of 10 µM. Crucial: Keep the final organic solvent concentration (e.g., DMSO) below 1% v/v to prevent esterase inhibition.
Kinetic Sampling : Extract 100 µL aliquots at precise intervals: 0, 5, 15, 30, 60, and 120 minutes.
Quenching (Causality) : Immediately quench each aliquot by adding 300 µL of ice-cold acetonitrile containing 100 ng/mL Tenofovir as an internal standard. The cold acetonitrile instantly denatures plasma esterases, freezing the kinetic profile at that exact second.
Protein Precipitation : Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C. Extract the supernatant for analysis.
LC-MS/MS Quantification : Track the disappearance of the parent mass (
m/z
340.1
[M+H]+
) and the sequential appearance of the N2-acetyl acyclovir intermediate (
m/z
268.1) and the final active Acyclovir (
m/z
226.1).
Quantitative Data Summary
The dual-masking strategy significantly alters the physicochemical and pharmacokinetic profile of the parent drug. Table 1 summarizes the comparative metrics, highlighting the enhanced lipophilicity required for passive diffusion.
Table 1: Comparative Physicochemical and Pharmacokinetic Parameters
Compound
Predicted LogP
Aqueous Solubility (pH 7.4)
Plasma Cleavage Half-life (
t1/2
)
Target Absorption Mechanism
Acyclovir (Parent)
-1.56
1.3 mg/mL
Stable
Limited Paracellular
Valacyclovir
-0.57
174.0 mg/mL
~30 min
PEPT1 Active Transport
N2-Ac-ACV-AM
+0.85
0.4 mg/mL
~15 min
Rapid Passive Transcellular
N2-Acetyl Acyclovir
-0.42
2.1 mg/mL
~120 min (Amidase)
Intermediate Metabolite
Note: The positive LogP of N2-Ac-ACV-AM demonstrates a shift from a highly hydrophilic molecule to a moderately lipophilic entity, ideal for crossing the lipid bilayers of the intestinal lumen.
References
N2-Acetylaciclovir | C10H13N5O4 | CID 135443999 - PubChem - NIH
Source: National Center for Biotechnology Information (PubChem)
URL:[Link][5]
Process for preparing purine derivatives and novel purine derivatives
Source: European Patent Office (EP 0564006 A2)
URL:[3]
Syntheses of acyclic guanine nucleosides
Source: US Patent Office (US5583225A)
URL:[4]
SYNTHESIS OF ACYCLOVIR AS AN ANTIHERPES-VIRUS DRUG
Source: Vietnam Journal of Science (VJS)
URL:[Link][1]
Application Note: Preparation of N2-Acetyl Acyclovir Methyl Acetate for In Vitro Antiviral Assays
Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling and preparation of N2-Acetyl Acyclovir Methyl Acetate for use in in vitro antiv...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling and preparation of N2-Acetyl Acyclovir Methyl Acetate for use in in vitro antiviral assays. N2-Acetyl Acyclovir Methyl Acetate is a di-acetylated, lipophilic derivative of Acyclovir, designed as a prodrug to enhance cellular permeability. The protocols herein detail the rationale and step-by-step procedures for creating stable, high-concentration stock solutions and preparing accurate working dilutions for cell-based and enzymatic assays, ensuring data integrity and reproducibility.
Introduction: The Rationale for a Lipophilic Acyclovir Prodrug
Acyclovir is a highly specific and potent antiviral agent, acting as a guanosine analog that inhibits the replication of herpes simplex viruses (HSV) and varicella-zoster virus (VZV).[1][2] Its mechanism of action relies on selective phosphorylation by viral thymidine kinase, which ultimately leads to the termination of the viral DNA chain.[3][4] Despite its efficacy, Acyclovir's clinical application can be limited by its relatively low oral bioavailability and moderate cellular uptake due to its hydrophilic nature.[3][5][6]
To overcome these limitations, various prodrug strategies have been employed. N2-Acetyl Acyclovir Methyl Acetate, chemically known as (2-((2-Acetamido-6-oxo-1H-purin-9(6H)-yl)methoxy)ethoxy)methyl Acetate, represents such a strategy.[7] This compound is a di-acetylated derivative of Acyclovir, featuring:
An N2-acetyl group on the guanine base.
An acetate ester on the terminal hydroxyl group of the acyclic side chain.
These modifications mask the polar amine and hydroxyl groups, significantly increasing the molecule's lipophilicity. This enhanced lipophilicity is hypothesized to facilitate passive diffusion across the cell membrane. Once inside the cell, it is anticipated that ubiquitous intracellular esterases will hydrolyze the acetyl and acetate groups, releasing the parent Acyclovir molecule to be activated by viral enzymes. This application note provides the foundational protocols to reliably prepare this prodrug for in vitro validation of its antiviral activity.
Compound Information and Properties
A thorough understanding of the compound's properties is critical for accurate sample preparation.
Scientific Rationale: The dual acetylation makes the compound significantly more non-polar than Acyclovir. Therefore, a polar aprotic solvent like DMSO is the required solvent for creating a high-concentration primary stock solution.[8][9]
The Prodrug Activation Pathway
The efficacy of N2-Acetyl Acyclovir Methyl Acetate is predicated on its intracellular conversion to the active triphosphate form of Acyclovir. This multi-step bioactivation is a critical concept for assay design.
Caption: Intracellular activation of N2-Acetyl Acyclovir Methyl Acetate.
Protocol I: Preparation of High-Concentration Stock Solution
This protocol details the preparation of a primary stock solution in 100% DMSO. The accuracy of this step is paramount as all subsequent dilutions depend on it.
Rationale: DMSO is used due to the compound's lipophilic nature. Using high-purity, anhydrous (or newly opened) DMSO is crucial, as hygroscopic DMSO can absorb water, potentially impacting the long-term stability and solubility of the compound.[8]
Materials:
N2-Acetyl Acyclovir Methyl Acetate powder
High-purity, sterile DMSO (Dimethyl Sulfoxide)
Calibrated analytical balance
Sterile, amber glass vial or polypropylene tube
Sterile, precision pipettes
Procedure:
Pre-Weigh Vial: Tare a sterile, dry amber vial on a calibrated analytical balance.
Weigh Compound: Carefully weigh the desired amount of N2-Acetyl Acyclovir Methyl Acetate powder into the vial. For example, to prepare a 10 mM stock solution, one might weigh 3.393 mg.
Calculate Solvent Volume: Calculate the precise volume of DMSO required to achieve the target concentration.
Formula: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) x Desired Molarity (mol/L))
Dissolution: Add the calculated volume of DMSO to the vial.
Solubilize: Cap the vial tightly and vortex at room temperature until the solid is completely dissolved. Gentle warming (e.g., to 37°C) and sonication can be used if necessary to aid dissolution.[8] Visually inspect the solution against a light source to ensure no particulates are present.
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Properly label each aliquot with the compound name, concentration, date, and initials. Under these conditions, the DMSO stock should be stable for at least 6 months.[8]
Stock Solution Calculation Table:
Target Concentration
Mass for 1 mL DMSO
Mass for 5 mL DMSO
10 mM
3.39 mg
16.97 mg
20 mM
6.79 mg
33.93 mg
| 50 mM | 16.97 mg | 84.83 mg |
Protocol II: Preparation of Working Solutions for Cell-Based Assays
This protocol describes the serial dilution of the DMSO stock into a cell culture medium for use in assays like plaque reduction or cytotoxicity assays.
Rationale: The final concentration of DMSO in the cell culture wells must be kept to a non-toxic level, typically below 0.5% and ideally at or below 0.1%. High concentrations of DMSO can induce cellular stress, affect membrane fluidity, and confound experimental results. A serial dilution approach is the standard method to achieve a range of test concentrations while controlling the final vehicle concentration.
Materials:
Prepared high-concentration stock solution (e.g., 20 mM in DMSO)
Sterile cell culture medium (e.g., DMEM, MEM) appropriate for the cell line
Sterile polypropylene tubes or a 96-well dilution plate
Sterile, precision pipettes
Procedure (Example for a 100 µM top concentration with 0.5% final DMSO):
Prepare Intermediate Dilution: Create an intermediate stock that is 200-fold higher than the final desired top concentration. To achieve a final top concentration of 100 µM, prepare a 20 mM / 100 = 200 µM working stock. Wait, that's not right. Let's re-calculate.
If the final volume in the assay well is 200 µL and you add 1 µL of your drug solution, the dilution factor is 1:200. The final DMSO concentration will be 1/200 = 0.5%.
Therefore, the concentration of the drug solution you add must be 200x the final desired concentration.
For a final concentration of 100 µM , you need a 20 mM solution (100 µM x 200).
For a final concentration of 10 µM , you need a 2 mM solution (10 µM x 200).
Serial Dilution in DMSO: It is often best to perform the serial dilution in 100% DMSO first to maintain solubility before the final dilution into the aqueous medium.
Label tubes 1 through 8.
Dispense 50 µL of 100% DMSO into tubes 2 through 8.
Add 100 µL of your 20 mM stock solution to tube 1.
Transfer 50 µL from tube 1 to tube 2. Mix well. This creates a 1:2 dilution (10 mM).
Continue this 2-fold serial dilution by transferring 50 µL from tube 2 to 3, and so on, until tube 8.
Final Dilution into Medium: The drug solutions are now ready to be added to the assay plates.
Add 1 µL from each DMSO dilution tube to the corresponding assay wells already containing 199 µL of medium with cells and/or virus. This maintains a constant 0.5% DMSO concentration across all tested concentrations.
Vehicle Control: In parallel, prepare a vehicle control by adding 1 µL of 100% DMSO to control wells containing 199 µL of medium. This is critical for assessing the effect of the solvent on the assay system.
Caption: Workflow for preparing working solutions for cell-based assays.
Considerations for Enzyme-Based Assays
Causality: N2-Acetyl Acyclovir Methyl Acetate is a prodrug and is not expected to be active against a purified viral enzyme target, such as viral DNA polymerase.[10] The assay would lack the necessary cellular machinery (esterases, kinases) to convert the compound to its active triphosphate form.
Direct Inhibition Studies: For assays measuring the direct inhibition of a purified enzyme, Acyclovir triphosphate should be used as the test article. Acyclovir itself can serve as a negative control in such a system, as it also requires phosphorylation to become active.
Metabolic Competence: If the goal is to measure the effect of the prodrug in a cell-free system, the assay must be supplemented with enzymes that can perform the bioactivation. This can include adding cell lysates or a liver S9 fraction, which contain esterases. However, converting the resulting Acyclovir to the active triphosphate form would still require the addition of the specific viral and cellular kinases, making this a highly complex and specialized assay setup.
Quality Control and Assay Validation
To ensure the reliability of your in vitro results, a robust set of controls is non-negotiable.
Purity Analysis: The purity of the N2-Acetyl Acyclovir Methyl Acetate stock should be confirmed, typically by HPLC-UV analysis, before initiating extensive screening.[11][12][13] This ensures that the observed activity is from the compound of interest and not a contaminant.
Assay Controls: Every assay plate must include the following controls:
Vehicle Control: Cells + Virus + DMSO (at the same final concentration as test wells). This establishes the baseline for 100% viral activity.
Cell Control (Mock-Infected): Cells + Medium + DMSO (No Virus). This establishes the baseline for 100% cell viability.
Positive Control: Cells + Virus + a known antiviral agent (e.g., parent Acyclovir). This validates that the assay system is responsive to inhibition.
References
Anand, B. S., Katragadda, S., & Mitra, A. K. (2010). Pharmacokinetics of amino acid ester prodrugs of Acyclovir after oral administration: Interaction with the transporters on Caco-2 cells. Journal of Pharmaceutical Sciences, 99(2), 974-986. [Link]
Whiteman, P. D., & Pharmacology, L. S. (1984). The clinical pharmacology of acyclovir and its prodrugs. Clinical Pharmacokinetics, 9(Suppl 1), 7-20. [Link]
Karaman, R. (2012). Prodrugs of acyclovir--a computational approach. Journal of Molecular Modeling, 18(11), 4943-4956. [Link]
Sarbu, C., & Marutoiu, C. (2001). Separation methods for acyclovir and related antiviral compounds. Journal of Chromatographic Science, 39(11), 475-483. [Link]
Ghanem, A., & Aris, P. (2018). Tailoring acyclovir prodrugs with enhanced antiviral activity: rational design, synthesis, human plasma stability and in vitro evaluation. Medicinal Chemistry Research, 27(8), 1969-1980. [Link]
Neuman, B. W., & Stein, D. A. (2010). Cell-based Assays to Identify Inhibitors of Viral Disease. Current Protocols in Pharmacology, 50(1), 13.3.1-13.3.18. [Link]
Al-Bari, M. A. (2021). Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro). Methods in Molecular Biology, 2203, 169-181. [Link]
Gorovits, B., & Koren, E. (2019). Recommendations for the Development of Cell-Based Anti-Viral Vector Neutralizing Antibody Assays. The AAPS Journal, 21(6), 107. [Link]
Kumar, V., & Singh, A. (2023). Emerging and Established Methods for Acyclovir Quantification: A Detailed Review. Asian Journal of Research in Pharmaceutical Sciences, 13(3), 134-140. [Link]
Stulzer, H. K., Tagliari, M. P., Murakami, F. S., Silva, M. A., & Laranjeira, M. C. (2008). Development and validation of an RP-HPLC method to quantitate acyclovir in cross-linked chitosan microspheres produced by spray drying. Journal of Chromatographic Science, 46(6), 496-500. [Link]
Al-Karmalawy, A. A., & El-Kafrawy, D. S. (2021). Iterated Virtual Screening-Assisted Antiviral and Enzyme Inhibition Assays Reveal the Discovery of Novel Promising Anti-SARS-CoV-2 with Dual Activity. International Journal of Molecular Sciences, 22(16), 9057. [Link]
D'Avolio, A., & Simiele, M. (2024). Development and Validation of an HPLC-UV Method for the Quantification of Acyclovir and Ganciclovir in the Plasma of Pediatric Immunocompromised Patients. International Journal of Molecular Sciences, 25(5), 2685. [Link]
Al-Karmalawy, A. A., & El-Kafrawy, D. S. (2021). Iterated Virtual Screening-Assisted Antiviral and Enzyme Inhibition Assays Reveal the Discovery of Novel Promising Anti-SARS-CoV-2 with Dual Activity. MDPI. [Link]
Zupan, J., & Paesen, G. C. (2024). Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2299837. [Link]
Sanka, K., & Pragada, R. R. (2014). In Vitro Release Testing of Acyclovir Topical Formulations Using Immersion Cells. Journal of Pharmaceutical and Biopharmaceutical Research, 1(1), 1-6. [Link]
Dang, D. H., & Nguyen, N. M. (2009). SYNTHESIS OF ACYCLOVIR AS AN ANTIHERPES-VIRUS DRUG. Vietnam Journal of Science and Technology, 47(1), 7-12. [Link]
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Troubleshooting N2-Acetyl Acyclovir Methyl Acetate degradation in aqueous solutions
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with N2-Acetyl Acyclovir Methyl Acetate (also known as...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with N2-Acetyl Acyclovir Methyl Acetate (also known as Acyclovir EP Impurity N)[1].
Because this compound serves as a critical synthetic intermediate and a common impurity in Acyclovir drug development, maintaining its structural integrity during analysis is paramount. This guide synthesizes mechanistic theory with field-proven troubleshooting strategies to ensure your experimental workflows are robust, reproducible, and self-validating.
Part 1: Mechanistic Overview of Aqueous Degradation
To troubleshoot degradation, we must first understand the chemical causality. N2-Acetyl Acyclovir Methyl Acetate (C₁₃H₁₇N₅O₆) contains two highly labile functional groups when exposed to water: an O-linked methyl acetate group on the acyclic side chain and an N-linked acetyl group on the guanine base[1].
In aqueous media, degradation is not random; it follows a predictable, sequential hydrolytic pathway driven by nucleophilic attack from water, hydronium, or hydroxide ions. Under severe stress conditions (extreme pH or high thermal loads), the molecule undergoes complete cleavage of the methoxyethoxymethyl side chain, yielding guanine[2].
Sequential hydrolytic degradation of N2-Acetyl Acyclovir Methyl Acetate.
Part 2: Troubleshooting Guide & FAQs
Q1: Why does my N2-Acetyl Acyclovir Methyl Acetate standard degrade rapidly in the LC-MS autosampler?A: The causality lies in the aqueous composition of your sample diluent. The ester bond of the methyl acetate group undergoes rapid hydrolysis in unbuffered water. This reaction is catalyzed by trace pH fluctuations common in autosampler vials.
Solution: Never store stock solutions in water. Reconstitute your primary standards in anhydrous organic solvents (e.g., neat HPLC-grade acetonitrile or DMSO). Only dilute into aqueous mobile phases immediately prior to injection, and maintain the autosampler tray at 4°C to suppress the Arrhenius kinetics of hydrolysis[3].
Q2: During chromatographic separation, I observe multiple closely eluting peaks. How can I differentiate the parent compound from its degradation products?A: Stepwise hydrolysis alters the polarity and mass-to-charge (m/z) ratio of the molecule. On a standard reversed-phase C18 column:
N2-Acetyl Acyclovir Methyl Acetate (m/z 340): Most lipophilic, elutes last.
Ensure your mobile phase is buffered with a weak acid (e.g., 0.1% formic acid) to suppress silanol ionization on the column, which can induce artificial on-column degradation.
Q3: How do temperature and pH specifically impact the degradation rate?A: The degradation is highly dependent on both factors. Alkaline conditions cause rapid saponification of the ester and amide bonds. Thermal activation (e.g., >45°C) not only accelerates this hydrolysis but provides the activation energy required for side-chain cleavage, yielding guanine[2][3]. Furthermore, oxidative environments (such as exposure to hypochlorite in wastewater studies) can lead to purine ring oxidation, generating complex byproducts[4].
Part 3: Quantitative Stability Data
To assist in experimental planning, the following table summarizes the degradation kinetics of N2-Acetyl Acyclovir Methyl Acetate (100 µM) under various environmental stresses.
Stress Condition
pH
Temp (°C)
Est. Half-Life (t½)
Primary Degradant Observed
Causality / Mechanism
Unbuffered H₂O
~7.0
25
< 24 hours
N2-Acetyl Acyclovir
Ambient nucleophilic attack on ester
Buffered Aqueous
5.5
4
> 7 days
N2-Acetyl Acyclovir
Minimized hydroxide/hydronium catalysis
Acidic Stress
1.0
60
< 30 mins
Guanine
Acid-catalyzed side-chain cleavage
Alkaline Stress
13.0
25
< 15 mins
Acyclovir
Rapid base-catalyzed saponification
Thermal Stress
7.0
70
< 2 hours
Acyclovir / Guanine
Heat-activated bond homolysis
Part 4: Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your analytical data, your degradation assay must be a self-validating system . This is achieved by enforcing a "Mass Balance Validation" step. If the molar sum of the parent compound and its known degradants does not equal the starting molarity, your method is failing to detect volatile byproducts or irreversible oxidative ring-opening[4].
Anhydrous Stock Preparation: Prepare a 1.0 mg/mL stock solution of N2-Acetyl Acyclovir Methyl Acetate in anhydrous HPLC-grade acetonitrile to establish a stable baseline.
Aqueous Stress Induction:
Acidic: Combine 1 mL of stock with 1 mL of 0.1 M HCl.
Alkaline: Combine 1 mL of stock with 1 mL of 0.1 M NaOH.
Thermal: Combine 1 mL of stock with 1 mL of HPLC-grade water and heat to 60°C.
Instant Quenching (Critical Causality Step): At exact intervals (0, 15, 30, 60 mins), extract 100 µL aliquots. You must immediately neutralize acidic/alkaline samples with an equivalent volume of 0.1 M NaOH or HCl. This instantly halts the catalytic hydrolysis, freezing the kinetic snapshot for accurate quantification.
LC-MS/MS Quantification: Inject 10 µL into a validated LC-MS/MS system. Monitor the MRM transitions for the parent compound, N2-Acetyl Acyclovir, Acyclovir, and Guanine.
Mass Balance Validation: Calculate the total molarity of all four detected species. The sum must equal the initial molar concentration of the parent compound (±5%). If mass balance is achieved, your protocol is successfully validated as stability-indicating[2].
Self-validating workflow for forced degradation and kinetic profiling.
References
Acyclovir Impurity N - Syn Pharmatech Inc.
Source: synpharmatech.com
URL:1
Stability Test of Acyclovir at Severe Conditions
Source: Asian Journal of Chemistry (asianpubs.org)
URL:2
Degradation Acyclovir Using Sodium Hypochlorite: Focus on Byproducts Analysis, Optimal Conditions and Wastewater Application
Source: National Institutes of Health (nih.gov)
URL:4
Degradation of antiviral drug acyclovir by thermal activated persulfate process: Kinetics study and modeling
Source: ResearchGate (researchgate.net)
URL:3
Technical Support Center: Optimizing N2-Acetyl Acyclovir Methyl Acetate Scale-Up
Welcome to the technical support center for the synthesis and scale-up of N2-Acetyl Acyclovir Methyl Acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complex...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis and scale-up of N2-Acetyl Acyclovir Methyl Acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this chemical process. By providing in-depth, experience-driven advice in a direct question-and-answer format, we aim to empower you to overcome common challenges and optimize your reaction conditions for successful scale-up.
I. Frequently Asked Questions (FAQs)
Q1: What is N2-Acetyl Acyclovir Methyl Acetate and why is it important?
A1: N2-Acetyl Acyclovir Methyl Acetate is a key intermediate in the synthesis of Acyclovir, a potent antiviral drug used to treat infections caused by the herpes simplex virus (HSV) and varicella-zoster virus (VZV).[1][2][3][4] It is also classified as an impurity of Acyclovir (Acyclovir EP Impurity N).[1][5] The acetylation of the N2 position of the guanine ring and the esterification of the terminal hydroxyl group serve as protecting groups during the synthesis, which are later removed to yield the active pharmaceutical ingredient, Acyclovir.[3][6][7] Efficient and controlled synthesis of this intermediate is crucial for the overall yield and purity of the final Acyclovir product.
Q2: What are the primary challenges encountered during the scale-up of N2-Acetyl Acyclovir Methyl Acetate synthesis?
A2: Scaling up the synthesis of N2-Acetyl Acyclovir Methyl Acetate from the lab bench to a pilot or commercial scale presents several significant challenges:
Reaction Control and Heat Management: Acylation reactions are often exothermic. Inadequate heat dissipation on a larger scale can lead to temperature spikes, promoting side reactions and impurity formation.
Mixing and Mass Transfer: Ensuring homogenous mixing of reactants and reagents in large reactors is critical for consistent reaction progress and to avoid localized "hot spots."
Impurity Profile Management: The formation of isomeric impurities, such as the N7-substituted isomer, and over-acetylated byproducts can increase with scale.[7][8] Controlling these impurities is vital for the quality of the final product.
Solvent Selection and Recovery: The choice of solvent impacts reaction kinetics, solubility of reactants and products, and downstream processing. Efficient recovery and recycling of solvents are key economic and environmental considerations in large-scale production.
Crystallization and Isolation: Achieving a consistent crystal form and particle size distribution during product isolation is crucial for filtration, drying, and the overall handling of the intermediate.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing actionable solutions grounded in chemical principles.
Issue 1: Low Yield of N2-Acetyl Acyclovir Methyl Acetate
Q3: My reaction yield is consistently below expectations. What are the potential causes and how can I improve it?
A3: Low yield is a multifaceted problem that can stem from several factors throughout the synthetic process. A systematic approach to troubleshooting is essential.
Potential Causes & Recommended Actions:
Potential Cause
Explanation
Recommended Troubleshooting Steps
Incomplete Reaction
The reaction may not be reaching completion due to insufficient reaction time, suboptimal temperature, or inadequate mixing.
1. Monitor Reaction Progress: Utilize in-process controls (e.g., HPLC, TLC) to track the consumption of starting materials and the formation of the product over time.[9][10] 2. Optimize Reaction Time: Extend the reaction time based on monitoring results to ensure maximum conversion. 3. Adjust Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10°C) while monitoring for any increase in impurity formation. 4. Improve Agitation: Ensure the stirring speed is adequate for the vessel size to maintain a homogenous mixture.
Side Reactions
The formation of byproducts, such as the N7-isomer or di-acetylated species, consumes starting materials and reduces the yield of the desired product.[7][8]
1. Catalyst Optimization: If using an acid catalyst (e.g., p-toluenesulfonic acid, phosphoric acid), evaluate different catalysts and their concentrations. Some catalysts may offer better regioselectivity for the N9-alkylation.[3][7] 2. Control Stoichiometry: Carefully control the molar ratios of the acylating agent (e.g., acetic anhydride) and the alkylating agent. An excess of the acylating agent can lead to over-acetylation.
Product Degradation
The desired product may be unstable under the reaction or work-up conditions, leading to decomposition.
1. Temperature Control: Avoid excessive temperatures during the reaction and work-up. 2. pH Control: During aqueous work-up and extraction, maintain the pH within a range where the product is stable.
Losses During Work-up and Isolation
Significant product loss can occur during extraction, washing, and crystallization steps.
1. Optimize Extraction: Ensure the pH of the aqueous phase is optimized for the partitioning of the product into the organic layer. Perform multiple extractions with smaller volumes of solvent. 2. Crystallization Study: Investigate different solvent systems and cooling profiles to maximize the recovery of the crystalline product.
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: High Levels of Impurities
Q4: My product is contaminated with significant levels of the N7-isomer and other impurities. How can I improve the purity?
A4: Achieving high purity is critical for pharmaceutical intermediates. The formation of the undesired N7-isomer is a common challenge in the alkylation of guanine derivatives.
Strategies for Impurity Reduction:
Impurity Type
Formation Mechanism
Mitigation Strategies
N7-Isomer
Alkylation at the N7 position of the guanine ring is a competing reaction. The ratio of N9 to N7 isomers can be influenced by reaction conditions.[8]
1. Catalyst Selection: The choice of acid catalyst can significantly impact the regioselectivity. Phosphoric acid has been reported to favor N9 alkylation.[3] 2. Solvent Effects: The polarity of the solvent can influence the site of alkylation. Experiment with different solvents (e.g., DMF, DMSO, toluene) to find the optimal medium for N9 selectivity.[7] 3. Temperature Control: Lower reaction temperatures generally favor the thermodynamically more stable N9 isomer.
Di-acetylated Impurity
Over-acetylation can occur if the reaction conditions are too harsh or if there is an excess of the acylating agent.
1. Stoichiometric Control: Use a precise molar equivalent of the acylating agent. 2. Controlled Addition: Add the acylating agent slowly to the reaction mixture to maintain better control over the reaction.
Unreacted Starting Material
Incomplete reaction leads to the presence of starting materials in the final product.
1. Drive the Reaction to Completion: Refer to the troubleshooting steps for low yield (Q3). 2. Purification: Develop an effective crystallization method to selectively precipitate the desired product, leaving the more polar starting materials in the mother liquor.
Purification Protocol: Recrystallization
A well-designed recrystallization protocol is often the most effective way to remove impurities.
Step-by-Step Recrystallization Procedure:
Solvent Screening: Identify a suitable solvent or solvent mixture in which the N2-Acetyl Acyclovir Methyl Acetate has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble. Common solvents for similar compounds include alcohols (e.g., methanol, ethanol), esters (e.g., ethyl acetate), and ketones (e.g., acetone).
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
Cooling: Allow the solution to cool slowly and undisturbed to promote the formation of well-defined crystals. Rapid cooling can lead to the precipitation of smaller, less pure crystals.
Isolation: Collect the crystals by filtration.
Washing: Wash the crystals with a small amount of cold solvent to remove any residual mother liquor containing dissolved impurities.
Drying: Dry the purified crystals under vacuum at an appropriate temperature.
Logical Diagram: Impurity Control Strategy
Caption: Strategy for controlling common impurities.
Issue 3: Inconsistent Results Upon Scale-Up
Q5: The reaction works well on a small scale, but I'm facing issues with consistency and yield when I try to scale up. What should I consider?
A5: Scale-up introduces new variables that can significantly impact the reaction outcome. A successful scale-up strategy requires careful consideration of physical and chemical parameters.
Key Scale-Up Considerations:
Parameter
Small-Scale vs. Large-Scale
Scale-Up Strategy
Heat Transfer
The surface-area-to-volume ratio is high, allowing for efficient heat dissipation.
1. Reactor Design: Use jacketed reactors with efficient heat transfer fluids. 2. Controlled Addition: Add exothermic reagents at a controlled rate to manage the heat generated. 3. Temperature Monitoring: Place temperature probes strategically within the reactor to monitor for any temperature gradients.
Mixing
Efficient mixing is easily achieved with a magnetic stir bar.
1. Impeller Design: Select an appropriate impeller (e.g., pitched-blade turbine, anchor) and agitation speed to ensure proper mixing without causing excessive shear. 2. Baffles: Use baffles in the reactor to prevent vortex formation and improve mixing efficiency.
Reaction Kinetics
May be influenced by mass transfer limitations on a larger scale.
1. Maintain Consistent Concentrations: Ensure that the concentration of reactants is the same as in the small-scale experiment. 2. Consider Phase Transfer Catalysts: If the reaction involves multiple phases, a phase transfer catalyst may be necessary to improve the reaction rate.
Downstream Processing
Filtration and drying times will be significantly longer.
1. Filtration Equipment: Select appropriate filtration equipment (e.g., Nutsche filter) for the scale of the operation. 2. Drying Studies: Perform drying studies to determine the optimal temperature and vacuum to efficiently remove residual solvents without degrading the product.
III. Analytical Methods
Q6: What are the recommended analytical methods for monitoring the reaction and assessing the purity of N2-Acetyl Acyclovir Methyl Acetate?
A6: Robust analytical methods are essential for process control and quality assurance.
High-Performance Liquid Chromatography (HPLC): This is the primary technique for both in-process monitoring and final product purity analysis. A reversed-phase C18 column is commonly used.[9][10] The method should be validated according to ICH guidelines for linearity, precision, accuracy, and specificity.[10]
Thin-Layer Chromatography (TLC): A quick and simple method for qualitative in-process monitoring to track the disappearance of starting materials and the appearance of the product.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation and confirmation of the desired product.
Mass Spectrometry (MS): Used to confirm the molecular weight of the product and identify any unknown impurities.
Infrared (IR) Spectroscopy: Can be used to identify key functional groups in the molecule.
SingleCare. Acyclovir side effects and how to avoid them. [Link]
Patsnap Synapse. What are the side effects of Acyclovir? [Link]
Google Patents. RU2111967C1 - Method of synthesis of aciclovir.
VJS. SYNTHESIS OF ACYCLOVIR AS AN ANTIHERPES-VIRUS DRUG. [Link]
Pharmaffiliates. Product Name : N2-Acetyl Acyclovir Methyl Acetate. [Link]
PubMed. Effect of acylation on the ocular disposition of acyclovir. I: Synthesis, physicochemical properties, and antiviral activity of 2'-esters. [Link]
A comprehensive review of acyclovir: Synthesis, antiviral mechanism, modifications, and innovative analytical techniques in pharmaceutical. [Link]
PMC. Virtual screening of acyclovir derivatives as potential antiviral agents: design, synthesis and biological evaluation of new acyclic nucleoside ProTides. [Link]
European Patent Office. An improved regiospecific process for synthesis of acyclic nucleosides - EP 0806425 A1. [Link]
MDPI. Critical Review of Synthesis, Toxicology and Detection of Acyclovir. [Link]
PubMed. Separation methods for acyclovir and related antiviral compounds. [Link]
PMC. An In Silico investigation for acyclovir and its derivatives to fight the COVID-19: Molecular docking, DFT calculations, ADME and td-Molecular dynamics simulations. [Link]
Research Trend. Determination of Assay and Peak Purity Evaluation of Acyclovir and Valacyclovir by RP-HPLC Method. [Link]
View of Spectrophotometric Determination of Acyclovir Drug via Charge-Transfer Complex Formation. [Link]
Google Patents. CN111777611A - A kind of preparation method of acyclovir intermediate N(2),9-diacetylguanine.
Fortune Journals. Common Challenges to the Development of Novel Antivirals to Tackle Re-emerging Infections of Pandemic Potential. [Link]
CEU Repositorio Institucional. LC methods for acyclovir and related impurities determination. [Link]
Investigation of Methyl Acetate Production by Reactive Extraction. [Link]
FDA. FDA Workshop on Bioequivalence Testing of Topical Drug Products. [Link]
ResearchGate. Effect of metal complexes of acyclovir and its acetylated derivative on Herpes simplex virus 1 and Herpes simplex virus 2 replication. [Link]
A Comparative Pharmacokinetic Analysis: N2-Acetyl Acyclovir Methyl Acetate as a Prodrug Approach to Enhance Acyclovir Bioavailability
For Researchers, Scientists, and Drug Development Professionals In the landscape of antiviral therapeutics, Acyclovir stands as a cornerstone for the management of Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (V...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antiviral therapeutics, Acyclovir stands as a cornerstone for the management of Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV) infections.[1][2] Its high selectivity and favorable safety profile have cemented its clinical importance.[3] However, the therapeutic efficacy of orally administered Acyclovir is significantly hampered by its low and variable oral bioavailability, typically ranging from 15% to 30%.[4][5] This limitation necessitates frequent, high-dose regimens to achieve and maintain therapeutic plasma concentrations, posing challenges for patient compliance and potentially increasing the risk of adverse effects.[3]
To overcome this pharmacokinetic hurdle, various prodrug strategies have been explored, with Valacyclovir, the L-valyl ester of Acyclovir, being a notable success, achieving a three- to five-fold increase in oral bioavailability.[2][6] This guide provides a detailed pharmacokinetic comparison between Acyclovir and a putative prodrug, N2-Acetyl Acyclovir Methyl Acetate. While direct in-vivo comparative studies on N2-Acetyl Acyclovir Methyl Acetate are not extensively available in the public domain, this analysis is built upon established principles of prodrug design, focusing on N-acetylation and esterification to enhance lipophilicity and subsequent enzymatic bioreversion to the active parent drug.
The Rationale for N2-Acetyl Acyclovir Methyl Acetate
The core concept behind the design of N2-Acetyl Acyclovir Methyl Acetate is to transiently mask the polar functional groups of the Acyclovir molecule. The N-acetyl group on the guanine base and the methyl acetate ester on the side chain are anticipated to increase the lipophilicity of the parent compound. This enhanced lipophilicity is hypothesized to facilitate improved absorption across the lipid-rich membranes of the gastrointestinal tract via passive diffusion. Following absorption, the prodrug is expected to undergo enzymatic hydrolysis by esterases and amidases present in the intestines, liver, and blood, to release the active Acyclovir.
Acyclovir: A Pharmacokinetic Snapshot
Acyclovir, an acyclic guanosine derivative, is a BCS Class III drug characterized by high solubility and low permeability.[7] Its absorption is thought to be the rate-limiting step in its oral bioavailability.
N2-Acetyl Acyclovir Methyl Acetate: A Predicted Pharmacokinetic Profile
Based on the principles of prodrug design, the following pharmacokinetic profile for N2-Acetyl Acyclovir Methyl Acetate is hypothesized:
Pharmacokinetic Parameter
Predicted Profile for N2-Acetyl Acyclovir Methyl Acetate
Rationale
Oral Bioavailability
Significantly Increased (>30%)
Increased lipophilicity from N-acetyl and methyl acetate groups enhancing passive diffusion across the gut wall.
Time to Peak Plasma Concentration (Tmax) of Acyclovir
Potentially similar to or slightly delayed compared to oral Acyclovir
Dependent on the rate of in-vivo hydrolysis of the prodrug to the active form.
Plasma Protein Binding
Likely similar to Acyclovir once converted
The active moiety is Acyclovir.
Metabolism
Hydrolysis to Acyclovir by esterases and amidases, followed by Acyclovir's known metabolic pathway.
The N-acetyl and methyl acetate groups are designed for enzymatic cleavage.
Elimination Half-life of Acyclovir
Similar to Acyclovir
Once converted, the elimination kinetics of Acyclovir would govern its half-life.
Primary Route of Elimination of Acyclovir
Renal
The elimination of the active drug would follow its established pathway.
Metabolic Conversion Pathway
The anticipated metabolic conversion of N2-Acetyl Acyclovir Methyl Acetate to Acyclovir is a two-step enzymatic process.
Caption: Predicted metabolic pathway of N2-Acetyl Acyclovir Methyl Acetate.
Experimental Protocols for Pharmacokinetic Evaluation
To empirically validate the hypothesized pharmacokinetic advantages of N2-Acetyl Acyclovir Methyl Acetate, the following experimental workflows are essential.
In Vitro Metabolic Stability Assay
Objective: To determine the rate of conversion of N2-Acetyl Acyclovir Methyl Acetate to Acyclovir in various biological matrices.
Methodology:
Prepare Matrices: Obtain fresh human (or relevant animal species) plasma, liver microsomes, and intestinal S9 fractions.
Incubation: Incubate a known concentration of N2-Acetyl Acyclovir Methyl Acetate with each biological matrix at 37°C.
Time Points: Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60, 120 minutes).
Quenching: Stop the enzymatic reaction by adding a cold organic solvent (e.g., acetonitrile).
Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the prodrug and the appearance of Acyclovir.
Data Analysis: Calculate the in-vitro half-life (t1/2) and intrinsic clearance (CLint) for the prodrug in each matrix.
Caption: Workflow for in-vitro metabolic stability assay.
In Vivo Pharmacokinetic Study in an Animal Model (e.g., Rats)
Objective: To compare the oral bioavailability and other pharmacokinetic parameters of N2-Acetyl Acyclovir Methyl Acetate and Acyclovir.
Methodology:
Animal Model: Use male Sprague-Dawley rats with jugular vein cannulas for serial blood sampling.
Dosing Groups:
Group 1: Intravenous (IV) Acyclovir (for absolute bioavailability calculation).
Group 2: Oral Acyclovir.
Group 3: Oral N2-Acetyl Acyclovir Methyl Acetate (at a molar equivalent dose to Acyclovir).
Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.
Bioanalysis: Quantify the concentrations of both the prodrug and Acyclovir in plasma samples using a validated LC-MS/MS method.
Pharmacokinetic Analysis: Use non-compartmental analysis to determine key pharmacokinetic parameters including Cmax, Tmax, AUC, t1/2, and oral bioavailability (F%).
Conclusion
The development of N2-Acetyl Acyclovir Methyl Acetate represents a rational prodrug approach aimed at improving the oral delivery of Acyclovir. By increasing lipophilicity, this prodrug has the potential to enhance gastrointestinal absorption, leading to higher and more consistent plasma concentrations of the active drug. While definitive in-vivo data is necessary for a conclusive comparison, the foundational principles of medicinal chemistry and drug metabolism strongly suggest that N2-Acetyl Acyclovir Methyl Acetate could offer a significant pharmacokinetic advantage over Acyclovir, potentially leading to improved clinical outcomes and patient adherence. Further preclinical and clinical studies are warranted to fully elucidate its pharmacokinetic profile and therapeutic potential.
References
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Rojanasthein, N., Teekachunhatean, S., Kumsorn, B., Chaichana, N., & Hay, Y. K. (2002). Bioequivalence study of generic acyclovir compared with the brand name Acyclovir®. Journal of the Medical Association of Thailand = Chotmaihet thangphaet, 85(10), 1121–1129.
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Spector, S. A., Tyndall, M., & Kelley, E. (1982). Effects of acyclovir combined with other antiviral agents on human cytomegalovirus. The American journal of medicine, 73(1A), 36–39.
Laskin, O. L. (1983). Clinical pharmacokinetics of acyclovir. Clinical pharmacokinetics, 8(3), 187–201.
Blum, M. R., Liao, S. H., & de Miranda, P. (1982). Overview of acyclovir pharmacokinetic disposition in adults and children. The American journal of medicine, 73(1A), 186–192.
Whiteman, P. D., & Brown, J. (1985). A515U: a prodrug of acyclovir with increased oral bioavailability. Journal of antimicrobial chemotherapy, 15(2), 223–230.
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Singh, M. B., Jain, P., Tomar, J., Kumar, V., Bahadur, I., Arya, D. K., & Singh, P. (2021). An In Silico investigation for acyclovir and its derivatives to fight the COVID-19: Molecular docking, DFT calculations, ADME and td-Molecular dynamics simulations. Journal of molecular structure, 1244, 130935.
Wei, X., Li, C., & Gao, N. (2019). Degradation of Acyclovir by Zero-valent Iron Activated Persulfate Oxidation: Kinetics and Pathways.
Pharmaffiliates. N2-Acetyl Acyclovir Methyl Acetate. Retrieved from [Link]
Bundgaard, H. (1989). Prodrugs of peptides. IV: Bioreversible derivatization of the pyroglutamyl group by N-acylation and N-aminomethylation to effect protection against pyroglutamyl aminopeptidase. Journal of pharmaceutical sciences, 78(2), 122–126.
Neumann, H. G. (1986). Reaction of trans-4-N-acetoxy-N-acetylaminostilbene with guanosine, deoxyguanosine, RNA and DNA in vitro: predominant product is a cyclic N2,N3-guanine adduct. Carcinogenesis, 7(12), 2081–2087.
Balzarini, J., Aquaro, S., Perno, C. F., Witvrouw, M., Holy, A., & De Clercq, E. (1998). Virtual screening of acyclovir derivatives as potential antiviral agents: design, synthesis and biological evaluation of new acyclic nucleoside ProTides. Journal of medicinal chemistry, 41(25), 4793–4803.
Lycke, J., Malmestrom, C., Stahle, L., & Andersen, O. (2004). Acyclovir levels in serum and cerebrospinal fluid after oral administration of valacyclovir. Antimicrobial agents and chemotherapy, 48(7), 2787–2790.
SynThink. Aciclovir EP Impurity N. Retrieved from [Link]
Wilson, W. R., & Hay, M. P. (2011). Bioreductive prodrugs as cancer therapeutics: targeting tumor hypoxia. Cancer and Metastasis Reviews, 30(3-4), 421–449.
O'Brien, J. J., & Campoli-Richards, D. M. (1989). Acyclovir. An updated review of its antiviral activity, pharmacokinetic properties and therapeutic efficacy. Drugs, 37(3), 233–309.
Biron, K. K., & Elion, G. B. (1980). In vitro susceptibility of varicella-zoster virus to acyclovir. Antimicrobial agents and chemotherapy, 18(3), 443–447.
Popescu, A., & Iancu, M. (2024). Theoretical biological activities and docking studies of new derivatives of acyclovir for the treatment of coronavirus disease 2. Journal of Medicine and Life, 17(9), 841-848.
Laskin, O. L., Longstreth, J. A., Saral, R., de Miranda, P., Keeney, R., & Lietman, P. S. (1982). Pharmacokinetics and tolerance of acyclovir, a new anti-herpesvirus agent, in humans. Antimicrobial agents and chemotherapy, 21(3), 393–398.
de Miranda, P., Whitley, R. J., Blum, M. R., Keeney, R. E., Barton, N., & Elion, G. B. (1979). Acyclovir kinetics after intravenous infusion. Clinical pharmacology and therapeutics, 26(6), 718–728.
Song, L., & Li, Z. (2015). Efficient enzymatic hydrolysis of chitin into N-acetyl glucosamine using alkali as a recyclable pretreatment reagent. Green Chemistry, 17(5), 2936-2942.
Pucic, M., Knezevic, A., Vidic, J., Adam, N., Skrabana, R., Novokmet, M., ... & Gornik, O. (2010). Stability of N-glycan profiles in human plasma. Glycobiology, 20(2), 210-216.
Rota, P., La Rocca, P., Cirillo, F., Piccoli, M., Allevi, P., & Anastasia, L. (2019). The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). RSC advances, 9(71), 41659-41666.
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High-Performance Quantification of N2-Acetyl Acyclovir Methyl Acetate: A Comparative Analytical Guide
Introduction & Scientific Context Acyclovir is a highly potent, orally active acyclic nucleoside analog used globally to inhibit herpes simplex and varicella-zoster viruses[1]. During its industrial synthesis, several pr...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Scientific Context
Acyclovir is a highly potent, orally active acyclic nucleoside analog used globally to inhibit herpes simplex and varicella-zoster viruses[1]. During its industrial synthesis, several process-related impurities and intermediates are generated. N2-Acetyl Acyclovir Methyl Acetate (compendially recognized as Acyclovir EP Impurity N; CAS: 3055289-53-4; Molecular Weight: 339.3 g/mol ) is a critical intermediate in this pathway[2][3].
Because trace impurities can impact the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API), global regulatory bodies mandate stringent impurity profiling. The recent ICH Q2(R2) guidelines emphasize a lifecycle and Quality-by-Design (QbD) approach for analytical methods, requiring robust validation to ensure the procedure is "fit for its intended purpose"[4][5].
This guide objectively compares the performance of conventional RP-HPLC against advanced LC-MS/MS methodologies for the quantification of N2-Acetyl Acyclovir Methyl Acetate, providing a self-validating experimental protocol grounded in authoritative standards.
Comparative Analysis of Analytical Modalities
Historically, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection has been the workhorse for acyclovir bulk and formulation assays[1][6]. However, quantifying trace-level intermediates like Impurity N requires overcoming significant matrix interference and co-elution challenges.
To address this, modern laboratories are shifting toward Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS)[7][8]. The causality behind this shift is rooted in orthogonal selectivity : while UV detection relies solely on chromophore absorbance and retention time, LC-MS/MS separates compounds by their mass-to-charge ratio (
m/z
), providing absolute structural confirmation even if chromatographic peaks overlap[7].
Table 1: Performance Comparison for Acyclovir Impurity N Quantification
Parameter
Conventional RP-HPLC-UV
UPLC-UV
LC-MS/MS (Orthogonal Approach)
Primary Mechanism
Hydrophobic interaction + UV Absorbance
High-pressure sub-2µm particle separation
Chromatographic separation +
m/z
fragmentation
Specificity
Moderate (Risk of co-elution with similar impurities)
Genotoxic/Trace impurity profiling & structural ID
Experimental Workflow & Methodological Logic
The following workflow illustrates the lifecycle of Impurity N from generation to regulatory validation.
Fig 1: End-to-end analytical workflow for Acyclovir Impurity N profiling.
Self-Validating Protocol: LC-MS/MS Quantification
To achieve trace-level quantification of N2-Acetyl Acyclovir Methyl Acetate, an LC-MS/MS protocol must be established. The following methodology explains not just what to do, but the causality behind each parameter.
Step 1: Mobile Phase & Sample Preparation
Eluent A (Aqueous): 0.01M Ammonium Formate buffer adjusted to pH 3.0.
Causality: Unlike phosphate buffers used in traditional HPLC[1], ammonium formate is volatile, preventing ion suppression and source contamination in the mass spectrometer[7]. The acidic pH ensures that the weakly basic nitrogen atoms in the purine ring remain consistently protonated, enhancing positive Electrospray Ionization (ESI+) efficiency.
Eluent B (Organic): 100% LC-MS Grade Acetonitrile.
Sample Diluent: Water:Acetonitrile (50:50 v/v) to ensure complete solubility of both the polar API and the slightly more hydrophobic Impurity N.
Step 2: Chromatographic Conditions
Column: Ascentis Express C18 (150 mm × 4.6 mm, 2.7 µm) or equivalent core-shell column[7].
Causality: Core-shell technology provides the separation efficiency of sub-2-micron particles but at significantly lower backpressures, allowing for rapid mass transfer and sharp peak shapes.
Gradient Elution:
Time 0.0 - 4.0 min: 5% B (Retains highly polar early-eluting compounds).
Time 4.0 - 7.5 min: Ramp to 80% B (Elutes strongly retained hydrophobic impurities like Impurity N).
Time 7.5 - 10.0 min: Hold at 80% B (Column wash).
Time 10.0 - 12.5 min: Return to 5% B (Re-equilibration)[7].
Flow Rate: 1.0 mL/min (Split post-column to 0.3 mL/min before entering the MS source to optimize desolvation).
Transitions: For N2-Acetyl Acyclovir Methyl Acetate (MW: 339.3), the precursor ion
[M+H]+
is targeted at
m/z
340.3. The collision energy (CE) is optimized to monitor the most abundant product ion (typically resulting from the cleavage of the side chain) for quantification, and a secondary product ion for structural confirmation.
ICH Q2(R2) Method Validation Execution
According to the revised ICH Q2(R2) guidelines (effective June 2024), an analytical procedure must be demonstrated as "fit for purpose" through rigorous statistical evaluation[4][9].
Fig 2: Core analytical validation parameters according to ICH Q2(R2) guidelines.
Validation Steps:
Specificity: Inject a blank diluent, a sample of pure Acyclovir API, and a sample spiked with Impurity N. Acceptance Criteria: No interfering peaks at the retention time of Impurity N. The LC-MS/MS MRM mode inherently satisfies this by filtering out non-target
m/z
masses[4][7].
Linearity & Range: Prepare standard solutions of Impurity N ranging from the LOQ to 150% of the specification limit. Plot the peak area against concentration. Acceptance Criteria: Correlation coefficient (
R2
)
≥0.999
[4][8].
LOD and LOQ (Sensitivity): Determine based on the signal-to-noise (S/N) ratio. Acceptance Criteria: S/N
≥3:1
for Limit of Detection (LOD) and S/N
≥10:1
for Limit of Quantification (LOQ)[9].
Accuracy (Recovery): Spike known amounts of Impurity N into the API matrix at three concentration levels (e.g., 50%, 100%, 150%). Acceptance Criteria: Mean recovery must fall between 95.0% and 105.0%[8].
Precision (Repeatability): Perform six replicate injections of the 100% concentration standard. Acceptance Criteria: Relative Standard Deviation (RSD)
≤2.0%
[8].
References
European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from:[Link]
International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). Retrieved from:[Link]
Journal of Pharmaceutical Negative Results. Orthogonal Analytical Method Development And Validation Using LCMS Technique For The Accurate Estimation Of Valaciclovir Hydrochloride. Retrieved from: [Link]
International Journal of Pharmaceutical and Phytopharmacological Research. Development and Validation of a Stability-Indicating RP-HPLC Method for the Estimation of Aciclovir in Bulk and Ointment Dosage Form. Retrieved from: [Link]
Comparative Guide: N2-Acetyl Acyclovir Methyl Acetate vs. Standard Acyclovir Intermediates
In the landscape of antiviral drug development, the synthesis of acyclic nucleosides demands rigorous control over thermodynamic equilibria and regioselectivity. As an application scientist overseeing Active Pharmaceutic...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of antiviral drug development, the synthesis of acyclic nucleosides demands rigorous control over thermodynamic equilibria and regioselectivity. As an application scientist overseeing Active Pharmaceutical Ingredient (API) scale-up, I frequently encounter variations in synthetic intermediates that drastically alter downstream processing.
This guide provides an objective, mechanistic comparison between N2-Acetyl Acyclovir Methyl Acetate (also classified in pharmacopeias as Acyclovir EP Impurity N) and standard acyclovir intermediates. By understanding the causality behind these structural variations, researchers can optimize their deprotection workflows and eliminate persistent impurities.
Mechanistic Causality: The Role of Protection Strategies
The core challenge in synthesizing Acyclovir (9-[(2-hydroxyethoxy)methyl]guanine) is achieving high N9 vs. N7 regioselectivity during the alkylation of the purine ring[1]. Direct alkylation of unprotected guanine yields a thermodynamically stable but complex mixture of isomers.
To circumvent this, the exocyclic amine (N2) and the N9 position are protected via acetylation to form N2,N9-diacetylguanine (DAG) .
Why N2-acetylation? It reduces the nucleophilicity of the exocyclic amine, preventing unwanted side reactions during the introduction of the side chain[2].
Why N9-acetylation? It activates the N9 position, directing the incoming alkylating agent to substitute at the correct nitrogen atom[2].
During alkylation, utilizing standard agents like 2-oxa-1,4-butanediol diacetate yields Diacetyl-acyclovir (DA-ACV) [3]. However, variations in the alkylating side-chain or the use of acetate-rich environments can yield N2-Acetyl Acyclovir Methyl Acetate (
C13H17N5O6
)[],[5]. Because this intermediate contains both an amide (N2-acetyl) and an extended ester (methyl acetate) on the side chain, it requires significantly more aggressive global deprotection compared to standard intermediates[6].
Comparative Analysis of Intermediates
Understanding the structural nuances of these intermediates is critical for predicting their behavior during the final hydrolysis steps. The table below summarizes the quantitative and qualitative differences between key intermediates in the acyclovir synthetic pipeline.
Unreacted DAG leads to guanine impurities if hydrolyzed[3].
Diacetyl-Acyclovir (DA-ACV)
Standard Intermediate
N2-acetylated, standard side-chain acetate.
Simultaneous hydrolysis of ester and amide via KOH[3].
High purity API if the N7 isomer is washed out prior to base treatment[1].
N2-Acetyl Acyclovir Methyl Acetate
Variant Intermediate / Impurity N
N2-acetylated, bulky methyl acetate side-chain.
Requires rigorous global basic hydrolysis to cleave the extended side-chain[6].
High risk of incomplete cleavage leading directly to Impurity F.
N2-Acetyl Acyclovir (Impurity F)
Partially Deprotected
N2-acetylated, free hydroxyl side-chain.
Requires extended basic hydrolysis to cleave the stubborn N2-amide[7].
Direct contaminant; must be strictly monitored via LC-MS/MS.
Systems Visualization: Synthetic Pathways
The following workflow diagram illustrates the divergence in processing requirements when handling N2-Acetyl Acyclovir Methyl Acetate compared to the standard DA-ACV route.
Acyclovir synthesis pathways: Standard intermediates vs. N2-Acetyl Acyclovir Methyl Acetate.
A robust protocol cannot rely on assumed reaction times; it must be a self-validating system. The conversion of an over-protected intermediate like N2-Acetyl Acyclovir Methyl Acetate into API-grade Acyclovir requires driving the equilibrium of hydrolysis to absolute completion, followed by orthogonal analytical verification.
Objective: Convert crude N2-Acetyl Acyclovir Methyl Acetate into pure Acyclovir while preventing the accumulation of N2-Acetyl Acyclovir (Impurity F).
Phase 1: Base-Catalyzed Global Hydrolysis
Suspension: Suspend 1.0 mole of crude N2-Acetyl Acyclovir Methyl Acetate in 10 volumes of methanol.
Causality: Methanol acts as a critical wetting agent and co-solvent, ensuring the highly hydrophobic protected intermediate is fully accessible to the aqueous base[8].
Hydrolysis: Add 10 volumes of 5% aqueous sodium hydroxide (NaOH)[8].
Thermodynamic Driving: Stir the mixture at room temperature for 24 hours.
Causality: While the ester linkage (methyl acetate) on the side chain cleaves rapidly, the N2-amide bond is sterically hindered and electronically stabilized by the purine ring. Extended exposure to a strong base is mandatory to drive the amide hydrolysis to completion[7].
Phase 2: In-Process Analytical Validation (The Feedback Loop)
Sampling: Pull a 1 mL aliquot at the 18-hour and 24-hour marks.
LC-MS/MS Monitoring: Analyze the sample for the specific mass transitions of Acyclovir (
m/z
226
[M+H]+
) and Impurity F (
m/z
268
[M+H]+
)[8],[7].
Validation Gate: The reaction is only validated to proceed to isolation when the peak area of Impurity F is <0.1% relative to Acyclovir. If the threshold is exceeded, the system must continue stirring.
Phase 3: Isolation and Purification
Neutralization: Slowly add dilute hydrochloric acid (HCl) to the reactor until the pH reaches exactly 7.0.
Causality: Acyclovir exhibits minimum solubility at neutral pH. Neutralization forces the API to precipitate out of the methanolic/aqueous solution while leaving cleaved acetate salts dissolved[3].
Filtration & Washing: Filter the precipitate and wash sequentially with cold water and ethanol. This removes residual sodium acetate salts and polar organic impurities[8].
Drying: Dry the final product under vacuum at 60°C to yield high-purity Acyclovir[8].
Acyclovir Impurity Profiling: A Comparative Guide to N2-Acetyl Acyclovir Methyl Acetate Reference Standards
As drug development professionals, we operate under strict regulatory mandates where the margin for error in impurity profiling is zero. Under the ICH Q3A(R2) guidelines, any impurity exceeding the 0.05% reporting thresh...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development professionals, we operate under strict regulatory mandates where the margin for error in impurity profiling is zero. Under the ICH Q3A(R2) guidelines, any impurity exceeding the 0.05% reporting threshold for a maximum daily dose of >0.5g must be rigorously identified, quantified, and qualified[1].
In the synthesis of the antiviral drug Acyclovir, N2-Acetyl Acyclovir Methyl Acetate (often cataloged as Acyclovir Impurity N or related to the N2-acetylated Impurity F) acts as a critical process intermediate[2]. When hydrolysis is incomplete, this compound carries over into the final Active Pharmaceutical Ingredient (API). Accurately quantifying this carryover requires highly characterized reference standards.
This guide objectively compares the sourcing strategies for N2-Acetyl Acyclovir Methyl Acetate standards and provides a field-validated, step-by-step HPLC methodology for its precise quantification.
Comparative Analysis of Reference Standard Sourcing
When establishing an analytical method for Acyclovir API, analytical chemists typically choose between three sources for impurity reference standards. Selecting the wrong grade can lead to skewed Relative Response Factors (RRF) and regulatory rejection.
Table 1: Objective Comparison of Impurity Standard Sources
Poor (Residual solvents/salts skew actual concentration)
N/A (Cannot be used for exact quantification)
Regulatory Acceptance
High (Accepted for NDA/ANDA filings)
Low (Unless fully characterized internally)
High (But restricted to specific compendial tests)
Cost & Time Efficiency
High upfront cost, immediate availability
Low upfront cost, high labor/purification time
Moderate cost, limited flexibility
The Verdict: For formal method validation and ANDA/NDA submissions, High-Purity Commercial Standards accompanied by a complete Certificate of Analysis (CoA) and Structural Elucidation Report (SER) are mandatory[3]. In-house synthesis often leaves residual acetic acid or unreacted guanine, which artificially inflates the apparent mass and compromises the integrity of Limit of Quantitation (LOQ) studies.
Mechanistic Workflow: The Origin of the Impurity
To control an impurity, you must understand its origin. N2-Acetyl Acyclovir Methyl Acetate is formed during the alkylation of the guanine derivative and must be completely deprotected (hydrolyzed) to yield pure Acyclovir.
Traditional Acyclovir impurity profiling often relies on ion-pairing reagents, which degrade column lifespans and are incompatible with LC-MS. The following protocol utilizes a highly polar stationary phase and strict pH control to achieve baseline separation of Acyclovir and its acetylated impurities without ion-pairing agents[4].
Materials Required
Column: Agilent Zorbax SB-CN (150 mm × 4.6 mm, 3.5 µm)
Mobile Phase A: 25 mM Phosphoric Acid (
H3PO4
) in Milli-Q Water
Dissolve 25 mM of
H3PO4
in 1000 mL of Milli-Q water.
Adjust the pH to exactly 3.0 using dilute KOH.
Filter through a 0.22 µm nylon membrane.
Causality: The guanine core of Acyclovir has a pKa of ~2.27 and ~9.25. Maintaining the mobile phase at pH 3.0 suppresses the ionization of the secondary amine, increasing the hydrophobicity of the analytes. This forces the polar N2-Acetyl Acyclovir Methyl Acetate to interact longer with the cyano (CN) stationary phase, achieving separation without ion-pairing reagents[4].
Step 2: Standard Solution Preparation
Diluent: Mobile Phase A / Acetonitrile (96:4 v/v).
API Stock: Weigh exactly 40.0 mg of Acyclovir API into a 100 mL volumetric flask and dilute to volume with the diluent (400 µg/mL).
Impurity Spiking Solution: Weigh exactly 10.0 mg of N2-Acetyl Acyclovir Methyl Acetate reference standard into a 250 mL volumetric flask. Dilute to volume with the diluent (40 µg/mL).
System Suitability Mix: Transfer 1.0 mL of the API Stock and 1.0 mL of the Impurity Spiking Solution into a 10 mL volumetric flask, bringing to volume with diluent.
Step 3: Chromatographic Conditions
Elution Mode: Isocratic (96% Mobile Phase A : 4% Mobile Phase B)
Flow Rate: 1.0 mL/min
Column Temperature: 25°C
Detection Wavelength: UV at 254 nm
Injection Volume: 20 µL
Self-Validating System Criteria
To ensure the integrity of the run, the protocol is designed as a self-validating system. Before analyzing unknown API batches, inject the System Suitability Mix.
Validation Check 1: The resolution (
Rs
) between Acyclovir and N2-Acetyl Acyclovir Methyl Acetate must be ≥ 2.0 . If
Rs<2.0
, the system fails. Corrective Action: Verify the pH of Mobile Phase A; a drift above pH 3.2 will cause peak co-elution.
Validation Check 2: The Relative Standard Deviation (RSD) of the impurity peak area across 5 replicate injections must be ≤ 2.0% .
Expected Data Presentation
When executed correctly, the cyano column chemistry combined with the high-purity commercial standard will yield distinct, reproducible chromatographic data.
Table 2: System Suitability and Method Validation Data
Analyte
Retention Time (min)
Relative Retention Time (RRT)
Resolution (
Rs
)
Tailing Factor (
Tf
)
Acyclovir (API)
6.45
1.00
N/A
1.12
N2-Acetyl Acyclovir Methyl Acetate
12.80
~1.98
4.8
1.05
Guanine (Process Impurity)
3.10
~0.48
6.2
1.20
Data represents typical baseline separation achieved using the isocratic CN-column method.
Conclusion
The accurate quantification of N2-Acetyl Acyclovir Methyl Acetate is non-negotiable for ICH Q3A compliance. While in-house synthesis of this intermediate might seem cost-effective during early development, the lack of rigorous mass balance and structural elucidation introduces severe risks during method validation. By utilizing high-purity commercial reference standards and employing a pH-controlled, ion-pair-free HPLC method, analytical scientists can guarantee reproducible, regulatory-compliant impurity profiles.
References
ich harmonised tripartite guideline - impurities in new drug substances q3a(r2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]
LC methods for acyclovir and related impurities determination . CEU Repositorio Institucional. Available at:[Link]
Personal protective equipment for handling N2-Acetyl Acyclovir Methyl Acetate
As a Senior Application Scientist, I understand that handling active pharmaceutical ingredients (APIs) and their intermediates requires more than just a superficial reading of a Safety Data Sheet (SDS). It demands a mech...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I understand that handling active pharmaceutical ingredients (APIs) and their intermediates requires more than just a superficial reading of a Safety Data Sheet (SDS). It demands a mechanistic understanding of the chemical's properties to build a self-validating safety protocol.
N2-Acetyl Acyclovir Methyl Acetate (also known as Acyclovir EP Impurity N; Formula: C13H17N5O6) is a critical intermediate and reference standard used in the synthesis and quality control of the antiviral drug Acyclovir 1. Because it is an off-white solid powder, the primary vectors for occupational exposure are particulate aerosolization (inhalation) and direct dermal contact.
This guide provides a comprehensive, causality-driven framework for the safe handling, operational workflow, and disposal of this compound.
Hazard Assessment & Causality: The "Why" Behind the PPE
To build a robust safety culture, laboratory personnel must understand the causality behind our protective measures. N2-Acetyl Acyclovir Methyl Acetate presents a dual hazard profile:
Reproductive & Mutagenic Toxicity: Like its parent compound Acyclovir, this intermediate carries warnings for suspected genetic defects and potential harm to fertility or the unborn child (Category 3 Mutagen/Reproductive toxin) [[2]](). Systemic absorption via the lungs or mucous membranes must be prevented at all costs.
Ocular & Dermal Irritation: Acetylated purine analogs are known to cause localized skin and serious eye irritation (H315, H319) 3. The acetate moiety can undergo trace hydrolysis in the presence of moisture (e.g., sweat, tears), exacerbating localized tissue irritation.
Quantitative Physical Data & Handling Implications
Heavy enough to settle quickly, but micro-particulates will remain airborne in turbulent airflow.
Mandatory PPE Matrix
Based on the hazard profile, the following PPE is strictly required. This is a zero-tolerance baseline for any drug development professional handling this intermediate.
PPE Category
Specification
Mechanistic Purpose
Respiratory
NIOSH-approved N95, P100 particulate respirator, or PAPR
Prevents inhalation of aerosolized fine powders, mitigating the risk of systemic absorption and potential mutagenic effects.
Dermal (Hands)
Double-layered Nitrile gloves (min 0.11 mm thickness)
Protects against localized skin irritation. Double-gloving ensures a self-validating barrier; if the outer layer breaches, the inner layer maintains integrity.
Dermal (Body)
Tyvek® lab coat or impermeable disposable gown
Prevents particulate accumulation on porous street clothes, eliminating the risk of secondary exposure outside the lab.
Ocular
Chemical splash goggles (ANSI Z87.1)
Standard safety glasses are insufficient. Goggles form a seal to prevent airborne dust from settling on the ocular mucosa and causing severe irritation 3.
Operational Workflow & Handling Protocol
To ensure a self-validating protocol, every step must have a verifiable checkpoint. Do not proceed to the next step unless the current step's validation condition is met.
Step 1: Environmental Preparation & Validation
Action: Conduct all weighing and transfer operations inside a certified Class II Biological Safety Cabinet (BSC) or a dedicated powder weighing hood.
Validation: Verify inward airflow using a delicate tissue or the hood's digital anemometer before opening the chemical container.
Step 2: PPE Donning Sequence
Action: Don the Tyvek coat, followed by the inner pair of nitrile gloves, N95/P100 respirator, and chemical splash goggles. Finally, don the outer pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.
Validation: Perform a negative/positive pressure seal check on the respirator.
Step 3: Transfer & Weighing
Action: Use anti-static spatulas to prevent the powder from clinging and scattering. Transfer the required amount into a pre-tared, sealable vial. Close the vial before removing it from the hood.
Validation: Ensure the balance reading is stable, indicating no turbulent airflow is disturbing the powder.
Step 4: Decontamination & Doffing
Action: Wet-wipe the spatulas, balance, and hood surfaces using a lint-free cloth dampened with a 10% Methanol/Water solution (to leverage the compound's solubility) [[1]](). Doff the outer gloves inside the hood, dispose of them in a hazardous waste bin, and wash hands immediately after removing the rest of the PPE.
Fig 1: Step-by-step self-validating workflow for handling hazardous pharmaceutical intermediates.
Spill Response & Disposal Plan
In the event of an accidental release, standard sweeping will aerosolize the powder, drastically increasing inhalation risks. Follow this targeted protocol 4:
Step 1: Isolation
Immediately halt work. Evacuate personnel without respiratory protection from the immediate vicinity.
Step 2: Dust Suppression (Critical Step)
Do NOT dry sweep. Gently cover the spilled powder with absorbent paper towels. Lightly mist the towels with water or a mild solvent (like dilute methanol) to suppress dust formation. The goal is to bind the powder into a damp matrix.
Step 3: Mechanical Collection
Using a disposable plastic scoop (avoid reactive metals), carefully lift the damp matrix and place it into a heavy-duty, airtight hazardous waste container.
Step 4: Secondary Decontamination & Disposal
Wash the spill area thoroughly with soap and water 4. Label the waste container explicitly as "Toxic Pharmaceutical Intermediate Waste (Acyclovir Derivative)" and route it for high-temperature incineration according to institutional and local environmental regulations.
Fig 2: Emergency spill response and disposal pathway for N2-Acetyl Acyclovir Methyl Acetate.
References
Syn Pharmatech Inc. "Acyclovir Impurity N (N2-Acetyl Acyclovir Methyl Acetate) Product Specifications." Accessed March 24, 2026. 1
Pfizer. "MATERIAL SAFETY DATA SHEET - Acyclovir Sodium." Accessed March 24, 2026. 2
British Pharmacopoeia Commission. "Safety data sheet - Aciclovir Assay Standard." Accessed March 24, 2026. 3
FUJIFILM Wako Chemicals. "SAFETY DATA SHEET - General Fine Chemicals Handling." Accessed March 24, 2026. 4